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  • Product: 2-Nitroethenamine
  • CAS: 29270-77-7

Core Science & Biosynthesis

Foundational

Spectroscopic Characterization of 2-Nitroethenamine and Its Derivatives: A Technical Guide for Drug Development

Executive Summary As a Senior Application Scientist, I frequently encounter the analytical challenges posed by highly polarized organic synthons. 2-Nitroethenamine and its derivatives—such as N,N-dimethyl-2-nitroethenami...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the analytical challenges posed by highly polarized organic synthons. 2-Nitroethenamine and its derivatives—such as N,N-dimethyl-2-nitroethenamine and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM)—are foundational building blocks in the synthesis of complex heterocycles, including ranitidine analogs and novel Cyclin-dependent kinase 2 (CDK2) inhibitors[1]. Because these molecules function as "push-pull" alkenes, their electronic distribution defies classical alkene behavior. This whitepaper provides an in-depth, causality-driven guide to the spectroscopic characterization of 2-nitroethenamines, ensuring that drug development professionals can confidently validate their structural integrity.

The Strategic Importance and Electronic Architecture of 2-Nitroethenamines

The utility of 2-nitroethenamines in drug discovery stems from their unique electronic architecture. They possess a strongly electron-withdrawing nitro group paired with an electron-donating amine (or thioether) group across an ethylene bridge[2]. This creates a highly polarized system with multiple active sites for nucleophilic and electrophilic attack, making them versatile scaffolds for molecular diversity[3].

However, this same push-pull dynamic complicates spectroscopic analysis. The extensive intramolecular charge transfer (ICT) from the electron-rich amine to the electron-deficient nitro group fundamentally alters the bond orders within the molecule. Understanding this electronic causality is non-negotiable for accurate spectral interpretation.

Spectroscopic Profiling: Theoretical vs. Empirical Causality

Nuclear Magnetic Resonance (NMR) Spectroscopy

The most profound analytical trap for researchers analyzing 2-nitroethenamines lies in the 3JH,H​ coupling constants of the olefinic protons.

  • The 3JH,H​ Anomaly: In isolated, unpolarized alkenes, trans-olefinic protons typically exhibit a coupling constant of 14–16 Hz. However, in N,N-dimethyl-2-nitroethenamine, the coupling constant drops anomalously to approximately 10 Hz[4]. Novice chemists frequently misinterpret this 10 Hz value as definitive proof of a cis configuration.

  • The Causality: X-ray crystallography confirms that the molecule exists in a trans geometry[5]. The suppressed coupling constant is a purely electronic artifact. The intense ICT from the amino nitrogen to the nitro oxygen delocalizes the π -electrons, granting the C-N bond partial double-bond character and reducing the C=C bond to a state with significant single-bond character[4]. This altered bond order flattens the dihedral angle dependencies that govern the Karplus equation, artificially lowering the coupling constant.

  • 13 C and 15 N NMR: The charge transfer also induces massive chemical shift deviations. The amine nitrogen becomes highly deshielded due to electron donation, while the nitro oxygens and adjacent carbons become shielded[4]. 15 N NMR serves as a highly sensitive probe for quantifying this delocalization.

Fourier-Transform Infrared (FT-IR) Spectroscopy

In FT-IR, the causality of the push-pull system manifests in the vibrational force constants. The single-bond character of the C=C bridge shifts its stretching frequency significantly lower (often into the 1600–1620 cm⁻¹ range) compared to isolated alkenes. Furthermore, the presence of robust hydrogen bonding (in primary or secondary amine derivatives) broadens the N-H stretching bands (~3200–3400 cm⁻¹)[1].

Quantitative Spectroscopic Summaries

To facilitate rapid spectral cross-referencing, the following table consolidates the empirical data for two primary 2-nitroethenamine synthons.

Table 1: Typical Spectroscopic Markers for Key 2-Nitroethenamine Derivatives

Spectroscopic MethodN,N-Dimethyl-2-nitroethenamineN-Methyl-1-(methylthio)-2-nitroethenamine (NMSM)Causality / Structural Significance
¹H NMR (CDCl₃) δ ~6.73 (d, J=11.6 Hz, 1H), ~7.78 (d, J=11.6 Hz, 1H) δ ~2.45 (s, 3H, S-CH₃), ~3.05 (d, 3H, N-CH₃), ~6.60 (s, 1H)Push-pull ICT lowers the trans 3JH,H​ coupling constant.
¹³C NMR (CDCl₃) δ ~36.5 (N-CH₃), ~117.0 (C=C-NO₂), ~138.9 (N-C=C) δ ~15.0 (S-CH₃), ~30.5 (N-CH₃), ~107.2 (C-NO₂), ~163.9 (C-S)High polarization shields the α -carbon and deshields the β -carbon.
FT-IR (ATR) ν ~1624 (C=C), ~1540 (asym NO₂), ~1323 (sym NO₂) cm⁻¹ ν ~3270 (N-H), ~1610 (C=C), ~1520 (asym NO₂) cm⁻¹C=C stretch is lowered due to reduced bond order from conjugation.

Experimental Protocols: Self-Validating Systems

To guarantee reproducibility and E-E-A-T standards, the following protocols are designed as self-validating workflows. Every step includes an internal quality control metric.

Protocol A: Quantitative Multi-Nuclear NMR Acquisition
  • Sample Preparation: Dissolve 15–20 mg of the highly purified 2-nitroethenamine derivative in 0.6 mL of deuterated solvent (e.g., CDCl₃). Add 0.05% v/v Tetramethylsilane (TMS) as an internal zero-point reference.

  • Tuning and Matching: Insert the sample into the spectrometer probe (e.g., 500 MHz). Perform precise tuning and matching for both ¹H and ¹³C nuclei. Validation: Ensure the reflected power curve dips precisely at the Larmor frequency to maximize the signal-to-noise (S/N) ratio.

  • Locking and Shimming: Lock the magnetic field to the solvent's deuterium frequency. Execute gradient shimming (Z1 through Z5). Validation: The TMS reference peak must exhibit a full width at half maximum (FWHM) of <1.0 Hz; otherwise, re-shim to prevent signal overlap in the olefinic region.

  • Acquisition (¹H): Set the relaxation delay ( D1​ ) to at least 5×T1​ (typically 5–10 seconds). Causality: This ensures complete longitudinal relaxation of all protons, making the integration strictly quantitative—a necessity when verifying the ratio of N-methyl protons to olefinic protons. Acquire 16–32 scans.

  • Processing: Apply a line broadening factor (LB = 0.3 Hz) prior to Fourier Transformation. Manually phase the spectrum to ensure a flat baseline, which is critical for accurate integration of the push-pull alkene signals.

Protocol B: ATR-FTIR Spectroscopic Analysis
  • Background Calibration: Clean the Attenuated Total Reflectance (ATR) diamond crystal with HPLC-grade isopropanol. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution). Validation: Ensure atmospheric H₂O and CO₂ peaks are successfully subtracted from the baseline.

  • Sample Loading: Apply 2–5 mg of the solid compound directly onto the crystal. Engage the pressure anvil. Validation: Monitor the software's pressure gauge to ensure optimal contact, preventing artificial attenuation of the high-frequency N-H stretch.

  • Acquisition & Verification: Scan from 4000 to 400 cm⁻¹. Confirm the structural integrity by identifying the triad of push-pull markers: the N-H stretch (~3270 cm⁻¹), the conjugated C=C stretch (~1610 cm⁻¹), and the asymmetric NO₂ stretch (~1520 cm⁻¹)[1].

Mechanistic & Structural Workflows

The following diagram maps the logical progression of the spectroscopic validation pipeline, ensuring that structural confirmation is achieved through orthogonal analytical techniques.

SpectroscopicWorkflow Syn Synthesis of 2-Nitroethenamine Pur Purification & Isolation Syn->Pur Yield Optimization NMR Multi-Nuclear NMR (1H, 13C, 15N) Pur->NMR Solubilization IR FT-IR Spectroscopy (ATR Method) Pur->IR Solid/Liquid Prep UV UV-Vis Spectroscopy (ICT Band Analysis) Pur->UV Dilution Val Structural Validation & Isomeric Confirmation NMR->Val J-Coupling Analysis IR->Val Functional Groups UV->Val Electronic Transitions Doc Data Archival & Reporting Val->Doc Final Approval

Workflow for the spectroscopic validation of 2-nitroethenamine derivatives.

References

  • Intramolecular interactions in nitroamines studied by 1H, 13C, 15N and 17O NMR spectral and quantum chemical methods, ResearchG
  • Synthesis, docking, MD simulation, ADMET, drug likeness, and DFT studies of novel furo[2,3-b]indol-3a-ol as promising Cyclin-dependent kinase 2 inhibitors - PMC, NIH,
  • (PDF) Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM)
  • Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021) - RSC Publishing, RSC,
  • Structure-based evaluation of the resonance interactions and effectiveness of the charge transfer in nitroamines | Request PDF, ResearchG

Sources

Exploratory

The Role of 2-Nitroethenamine in Push-Pull Alkene Chemistry: Synthetic Versatility and Drug Development

Executive Summary 2-Nitroethenamine and its functionalized derivatives represent a quintessential class of "push-pull" alkenes. By combining a strongly electron-donating amine group with a strongly electron-withdrawing n...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Nitroethenamine and its functionalized derivatives represent a quintessential class of "push-pull" alkenes. By combining a strongly electron-donating amine group with a strongly electron-withdrawing nitro group across a carbon-carbon double bond, these molecules exhibit extreme electronic polarization[1]. This whitepaper provides an in-depth mechanistic analysis of 2-nitroethenamine derivatives—specifically (E)-N-methyl-1-(methylthio)-2-nitroethenamine (NMSM)—detailing their utility as ambiphilic synthons in heterocycle construction. Furthermore, we examine the pharmacological implications of this push-pull architecture, focusing on the degradation kinetics of the blockbuster drug ranitidine and the subsequent formation of N-nitrosodimethylamine (NDMA) impurities.

Mechanistic Foundations of Push-Pull Alkenes

The defining characteristic of a push-pull alkene is the synergistic electronic communication between an electron donor (push) and an electron acceptor (pull) mediated by a π -conjugated system. In 2-nitroethenamine, the secondary amine group acts as the electron donor, while the nitro group acts as the electron acceptor[2].

Electronic Polarization and Ambiphilicity

This push-pull dynamic dramatically lowers the HOMO-LUMO gap of the ethylene moiety, resulting in a highly polarized double bond.

  • C1 (Electrophilic Center): The carbon adjacent to the nitro group becomes highly electron-deficient, making it an exceptional Michael acceptor.

  • C2 (Nucleophilic Center): The carbon adjacent to the amine group becomes electron-rich, allowing it to act as a nucleophile.

Causality in Reactivity: The extreme polarization dictates the molecule's ambiphilic behavior. Because it possesses both electrophilic and nucleophilic sites, 2-nitroethenamine and its derivatives can participate in cascade reactions, such as tandem Michael addition-intramolecular cyclizations, without requiring harsh thermal conditions[3].

G EDG Amine Group (Electron Donor / Push) Alkene C=C Double Bond (Polarized Core) EDG->Alkene Electron Delocalization EWG Nitro Group (Electron Acceptor / Pull) Alkene->EWG Electron Withdrawal Nucleophilic C2: Nucleophilic Center (Reacts with Electrophiles) Alkene->Nucleophilic Electrophilic C1: Electrophilic Center (Reacts with Nucleophiles) Alkene->Electrophilic

Caption: Electron delocalization in 2-nitroethenamine creating ambiphilic reactive centers.

Synthetic Utility: NMSM as a Privileged Synthon

To harness the push-pull nature of 2-nitroethenamine for complex synthesis, chemists frequently utilize functionalized derivatives like (E)-N-methyl-1-(methylthio)-2-nitroethenamine (NMSM). NMSM introduces a methylthio (-SMe) group at the C1 position.

The methylthio group serves a dual purpose: it enhances the electron density being pushed toward the nitro group, and it acts as an excellent leaving group during substitution-nucleophilic-vinyl (SNV) reactions[4]. This makes NMSM an indispensable building block for synthesizing nitrogen- and oxygen-containing fused heterocycles, such as pyrimidines, chromenes, and quinolines, which are critical scaffolds in oncology and infectious disease drug discovery[2].

Pharmacological Application and the Ranitidine Crisis

The push-pull nitroenamine core is not just a synthetic tool; it is a vital pharmacophore. The most prominent example is Ranitidine , an H2-receptor antagonist formerly used globally to treat peptic ulcer disease. The nitroenamine moiety in ranitidine provides the precise hydrogen-bonding geometry and electronic distribution required to antagonize the H2 receptor[5].

The NDMA Degradation Pathway

The same electronic properties that make ranitidine effective also render it chemically vulnerable. Under environmental stress (elevated temperature, high humidity, or acidic gastric pH), the polarized C-NO2 bond undergoes fission. This triggers a nitro-to-nitrite rearrangement[6]. The liberated nitrite species subsequently reacts with the dimethylamine moiety (either cleaved from ranitidine itself or present as a degradant) to form N-nitrosodimethylamine (NDMA) , a potent and probable human carcinogen[5].

To mitigate this, formulation scientists have developed co-precipitation strategies. By spray-drying ranitidine with excipients like mannitol or dextrin, extensive hydrogen bonding between the drug and the co-former restricts the molecular mobility of the nitroenamine core, significantly suppressing the nitro-to-nitrite degradation pathway[7].

G Ranitidine Ranitidine (Nitroenamine Core) Degradation C-NO2 Bond Fission & Nitro-to-Nitrite Rearrangement Ranitidine->Degradation Triggered by Stress Environmental Stress (Heat, Moisture, Low pH) Stress->Degradation Intermediates Nitrite Species + Dimethylamine Moiety Degradation->Intermediates Yields NDMA N-Nitrosodimethylamine (NDMA - Carcinogen) Intermediates->NDMA Nitrosation

Caption: Degradation pathway of ranitidine's nitroenamine core leading to NDMA formation.

Quantitative Data: Formulation Stability

The following table summarizes the quantitative impact of co-former stabilization on ranitidine degradation and NDMA formation under accelerated storage conditions (40 °C and 75% relative humidity for 2 months)[7].

Formulation TypeCo-former Proportion (wt%)Active Drug Stability (%)NDMA Content (μg/mg of RAN)
Native Ranitidine N/A~70.0%0.15
RAN-Mannitol Dispersion 50%80.0% - 90.0%≤ 0.05
RAN-Dextrin Dispersion 60%80.0% - 90.0%≤ 0.05

Table 1: Comparative stability and NDMA mitigation in formulated ranitidine solid dispersions.

Self-Validating Experimental Protocol: Synthesis of Fused Chromenes via NMSM

To demonstrate the ambiphilic reactivity of the nitroenamine core, the following protocol outlines the synthesis of a methylsulfanyl 4H-chromene derivative using NMSM and a salicylaldehyde derivative.

Causality of Reagent Selection: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is selected as the base because its non-nucleophilic nature prevents unwanted side reactions with the highly electrophilic C1 of NMSM, while being strong enough to quantitatively deprotonate the phenolic hydroxyl group of salicylaldehyde.

Step-by-Step Methodology
  • Preparation: Dissolve 1.0 mmol of the substituted salicylaldehyde and 1.0 mmol of NMSM in 5.0 mL of anhydrous methanol.

  • Base Catalysis (Michael Addition): Add 10 mol% DBU dropwise at room temperature. The deprotonated phenoxide attacks the electrophilic C1 of NMSM.

  • Intramolecular Cyclization: Heat the mixture to 60 °C. The intermediate undergoes cyclization via the attack of the aldehyde carbonyl carbon by the nucleophilic C2 of the nitroenamine, followed by the elimination of methanethiol (-SMe).

  • Self-Validation Check: The reaction acts as a self-validating system. The elimination of methanethiol produces a distinct, pungent odor. The cessation of this odor indicates the completion of the cyclization step.

  • Analytical Validation: Confirm completion via TLC. Isolate the product via filtration and validate using ^1^H NMR by confirming the disappearance of the characteristic NMSM vinylic proton signal at δ 8.1 ppm.

G Prep Step 1: Reagent Preparation Addition Step 2: Michael Addition (DBU) Prep->Addition Cyclization Step 3: Intramolecular Cyclization (-MeSH) Addition->Cyclization Validation Step 4: NMR/TLC Validation Cyclization->Validation

Caption: Self-validating workflow for NMSM-mediated heterocycle synthesis.

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Foundational

Structural Dynamics and Synthetic Utility of 2-Nitroethenamine Derivatives: A Crystallographic Perspective

Introduction (Z)-2-nitroethenamine and its functionalized derivatives represent a critical class of "push-pull" ethylenes. These compounds are highly valued in medicinal chemistry as versatile building blocks for complex...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(Z)-2-nitroethenamine and its functionalized derivatives represent a critical class of "push-pull" ethylenes. These compounds are highly valued in medicinal chemistry as versatile building blocks for complex heterocycles, including anti-ulcer medications (e.g., ranitidine) and novel cholinesterase inhibitors for Alzheimer's disease. Understanding their crystallographic properties is paramount, as the precise electron delocalization across the molecular framework dictates their reactivity and biological efficacy.

This technical guide explores the structural dynamics of the 2-nitroethenamine pharmacophore and provides field-proven, self-validating protocols for synthesizing and crystallographically characterizing its derivatives.

Crystallographic Foundations: The "Push-Pull" Pharmacophore

The unique reactivity of 2-nitroethenamine derivatives stems from their highly polarized electronic structure. The parent molecule, (Z)-2-nitroethenamine, consists of an electron-donating amino group and an electron-withdrawing nitro group situated across a central olefinic bond.

Causality of Bond Distortion: According to single-crystal X-ray diffraction (SCXRD) data, this arrangement induces a strong "push-pull" effect on the π -electron distribution 1. The lone pair from the amino nitrogen delocalizes through the central carbon-carbon double bond into the highly electronegative oxygen atoms of the nitro group. Consequently, the central C=C bond is significantly lengthened, while the adjacent C-N bonds acquire partial double-bond character.

Planarity and Hydrogen Bonding: To maximize the orbital overlap required for this resonance, the molecule adopts an almost entirely planar conformation (mean deviation of 0.01 Å). The cis arrangement facilitates a stabilizing intramolecular hydrogen bond, while intermolecular NH···NO2 hydrogen bonds organize the molecules into slightly wavy, parallel sheets (mean deviation 0.133 Å) 1.

Table 1: Comparative Crystallographic Parameters of Ethylene Derivatives
CompoundCentral C=C Bond Length (Å)Molecular Planarity (Mean Deviation, Å)Primary Intermolecular Interaction
Standard Ethylene 1.3170.00Van der Waals
(Z)-2-Nitroethenamine 1.3630.01NH···NO2 Hydrogen Bonding
1,1-Diaminodinitroethylene 1.456N/A (Steric Crowding)Complex H-Bond Network

Synthetic Utility: NMSM and EDAM Scaffolds

Derivatives such as N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) leverage this polarized backbone for synthetic advantage.

Causality of Reactivity: In NMSM, the methylthio (-SMe) group acts as an excellent leaving group. The push-pull activation renders the adjacent vinylic carbon highly electrophilic. When subjected to nucleophilic attack by amines or hydrazines, the -SMe group is readily displaced, yielding nitroenediamines (EDAMs). These EDAMs subsequently serve as highly reactive intermediates in cascade multicomponent reactions to construct complex polycyclic systems, such as gamma-lactam-fused pyridones 2 and spiroindolin-1,2-diazepines 3.

SynthesisPathway NMSM NMSM (2-nitroethenamine) EDAM EDAM Intermediate NMSM->EDAM Substitution Reagent1 Hydrazine Reagent1->EDAM Product Spiroindolin-1,2-diazepine EDAM->Product Cascade Cyclization Reagent2 Isatin + Malononitrile Reagent2->Product

Reaction pathway from NMSM to spiroindolin-1,2-diazepine via an EDAM intermediate.

Experimental Methodologies: Synthesis and Crystallographic Validation

To ensure scientific integrity, the synthesis and structural elucidation of these derivatives must follow a self-validating protocol. Below is the optimized workflow for generating and validating a spiroindolin-1,2-diazepine derivative from NMSM 3.

Step-by-Step Synthesis Protocol
  • Intermediate Formation (EDAM): Dissolve NMSM (1.0 mmol) and aqueous hydrazine (80%, 1.2 mmol) in 5 mL of absolute ethanol.

    • Causality: Ethanol provides a polar protic environment that stabilizes the transition state during the nucleophilic displacement of the methylthio group.

  • Reaction Monitoring: Stir at room temperature for 3-4 hours. Validate completion via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (3:2) mobile phase.

    • Self-Validation: The complete disappearance of the NMSM starting material spot confirms quantitative conversion to the EDAM intermediate, preventing downstream side reactions.

  • Cascade Cyclization: Add the selected isatin derivative (1.0 mmol) and malononitrile (1.0 mmol) directly to the reaction flask in a one-pot multicomponent approach.

  • Product Isolation: Continue stirring until a precipitate forms. Filter the solid, wash with cold ethanol, and recrystallize from a chloroform/ethanol mixture to obtain the pure spiroindolin-1,2-diazepine.

    • Self-Validation: Confirm bulk purity using 1 H and 13 C NMR spectroscopy prior to crystallographic studies to ensure no unreacted intermediates are co-crystallized.

Single-Crystal X-Ray Diffraction (SCXRD) Workflow
  • Crystal Growth: Dissolve 10 mg of the purified product in a minimal amount of a slow-evaporating solvent system (e.g., chloroform/methanol). Allow to evaporate undisturbed at ambient temperature.

    • Causality: Slow evaporation ensures the thermodynamic formation of a highly ordered crystal lattice, minimizing structural defects that would otherwise artificially inflate the crystallographic R-factor.

  • Data Collection: Mount a suitable single crystal (approx. 0.35 × 0.25 × 0.20 mm) on a diffractometer equipped with a CCD area detector (e.g., Bruker SMART) using Mo K α radiation ( λ = 0.71073 Å).

  • Structure Solution & Refinement: Solve the structure using direct methods (SHELXS) and refine using full-matrix least-squares on F2 (SHELXL).

    • Self-Validation: A structurally sound model must yield a final R-value < 0.05 and a Goodness of Fit (GooF) approaching 1.0. The refined data is then deposited into the Cambridge Crystallographic Data Centre (CCDC) to generate a verifiable CIF file 2.

SCXRD_Workflow Step1 1. Crystal Growth (Slow Evaporation) Step2 2. SCXRD Data Collection (Diffractometer) Step1->Step2 Step3 3. Structure Solution (Direct Methods) Step2->Step3 Step4 4. Refinement (Least-Squares) Step3->Step4 Step5 5. Validation (CIF Generation) Step4->Step5

Self-validating experimental workflow for SCXRD analysis of synthesized derivatives.

Conclusion

The crystallographic profiling of 2-nitroethenamine derivatives provides essential mechanistic insights into their behavior as push-pull ethylenes. By understanding the causality behind their lengthened C=C bonds and planar geometries, researchers can rationally design highly functionalized heterocycles. Employing rigorous, self-validating synthetic and crystallographic protocols ensures the structural integrity of these promising pharmaceutical scaffolds.

References

  • Evans, R. N., & Gilardi, R. (2001). (Z)-2-Nitroethenamine. IUCr Journals.
  • Khan, M. M., et al. (2018). Microwave irradiation: a green approach for the synthesis of functionalized N-methyl-1,4-dihydropyridines. RSC Advances.
  • ACS Publications. (2023). Unexpected Cascade Sequence Forming the C(sp3)–N/C(sp2)–C(sp2) Bond: Direct Access to γ-Lactam-Fused Pyridones with Anticancer Activity. The Journal of Organic Chemistry.
  • PMC. (2023). The anti-Alzheimer potential of novel spiroindolin-1,2-diazepine derivatives as targeted cholinesterase inhibitors with modified substituents. Scientific Reports.

Sources

Exploratory

Computational Modeling of 2-Nitroethenamine Reaction Mechanisms: A Technical Guide for Advanced Drug Development

Executive Summary The rational design of novel therapeutics increasingly relies on quantum chemical modeling to predict the behavior of highly reactive building blocks. Among these, 2-nitroethenamine and its derivatives...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of novel therapeutics increasingly relies on quantum chemical modeling to predict the behavior of highly reactive building blocks. Among these, 2-nitroethenamine and its derivatives (e.g., N-methyl-1-(methylthio)-2-nitroethenamine) stand out as versatile "push-pull" alkenes. Their unique electronic architecture makes them indispensable in the synthesis of complex heterocycles, including CDK2 inhibitors, SARS-CoV-2 Mpro inhibitors, and the anti-ulcer drug ranitidine[1][2].

This whitepaper provides an authoritative, in-depth guide to the computational mapping of 2-nitroethenamine reaction mechanisms. By leveraging Density Functional Theory (DFT), we dissect the tautomeric landscape, quantify activation barriers, and establish a self-validating computational protocol for predicting multicomponent cascade reactions.

The Mechanistic Landscape: Tautomerism and Isomerism

The reactivity of 2-nitroethenamine is fundamentally governed by its ability to exist in multiple tautomeric and isomeric states. The electron-donating amine group and the electron-withdrawing nitro group create a strong "push-pull" effect across the C=C double bond.

Causality in Tautomeric Stability
  • Enamine (Global Minimum): The enamine tautomer is the most thermodynamically stable form. The push-pull effect significantly lowers the rotational barrier across the C1–C2 double bond to approximately 14 kcal/mol in solvent conditions, resulting in a dynamic equilibrium between the E and Z isomers[3].

  • Imine: The imine form is higher in energy and serves as a transient intermediate during specific nucleophilic attacks.

  • Aci-Nitro (Nitronic Acid): The aci-nitro tautomer is critical for understanding drug polymorphism and metabolic oxidation. While it is ~13 kcal/mol less stable than the enamine in the gas phase, it becomes easily accessible under acidic conditions[3]. Explicit solvation models demonstrate that intermolecular hydrogen bonding heavily stabilizes the aci-nitro moiety, facilitating a concerted 1,5-H shift with an activation barrier of just 13.2 kcal/mol[4].

Tautomerization Enamine Enamine Tautomer (Global Minimum) TS1 TS: 1,3-H Shift Enamine->TS1 Proton Transfer TS2 TS: 1,5-H Shift Enamine->TS2 Proton Transfer Imine Imine Tautomer (+10-15 kcal/mol) AciNitro Aci-Nitro (Nitronic Acid) (+13 kcal/mol) TS1->Imine TS2->AciNitro

Fig 1: Tautomerization network of 2-nitroethenamine highlighting relative stabilities.

Quantitative Energetics

To accurately predict the outcome of 2-nitroethenamine reactions, one must understand the thermodynamic and kinetic boundaries of its tautomers. The data below synthesizes high-level DFT calculations (e.g., B3LYP and MP2 methods) comparing the gas-phase and solvent-corrected energetics[3][4].

Table 1: Relative Free Energies and Activation Barriers for 2-Nitroethenamine States

Reaction / StateThermodynamic Relative Energy (kcal/mol)Kinetic Activation Barrier (ΔG‡, kcal/mol)
Enamine (E/Z) 0.0 (Reference Minimum)14.0 (E/Z Isomerization in solvent)
Aci-Nitro (Gas Phase) +13.013.2 (via 1,5-H Shift)
Imine +10.0 to +15.0> 25.0 (Dependent on substitution)
Aci-Nitro (Oxygen Transfer) Highly Exothermic (Metabolite)30.5 (From Aci-Nitro tautomer)

Application in Drug Development: Cascade Cycloadditions

In medicinal chemistry, 2-nitroethenamine derivatives are heavily utilized in multicomponent reactions (MCRs) to synthesize complex scaffolds like furo[2,3-b]indoles—promising candidates for Cyclin-dependent kinase 2 (CDK2) inhibition[1].

The Aza-Ene Cascade Mechanism

When N-methyl-1-(methylthio)-2-nitroethenamine reacts with isatin, the reaction proceeds through a highly specific, computationally verified pathway[1]:

  • Nucleophilic Attack: The enamine undergoes an aza-ene reaction with the protonated carbonyl group of isatin.

  • Tautomerization: The resulting intermediate undergoes a mandatory imine-enamine tautomerization to restore the nucleophilic character of the carbon framework.

  • Intramolecular Annulation: A subsequent cyclization occurs, followed by the elimination of methanethiol to yield the final furo[2,3-b]indol-3a-ol product.

ReactionMechanism Reactants Isatin + 2-Nitroethenamine AzaEne Aza-Ene Intermediate Reactants->AzaEne Nucleophilic Attack Tautomer Imine-Enamine Tautomerization AzaEne->Tautomer Proton Shift Annulation Intramolecular Annulation Tautomer->Annulation Cyclization Product Furo[2,3-b]indol-3a-ol Product Annulation->Product Methanethiol Elimination

Fig 3: Reaction pathway for furo[2,3-b]indol-3a-ol synthesis via aza-ene cascade.

Self-Validating Computational Protocol: High-Fidelity DFT Reaction Mapping

To ensure scientific integrity and reproducibility, computational modeling must not be a "black box." The following protocol outlines a self-validating workflow for mapping 2-nitroethenamine reaction coordinates.

Step-by-Step Methodology

Step 1: Conformational Sampling & Pre-Optimization

  • Action: Generate all possible rotamers of the 2-nitroethenamine derivative using Molecular Mechanics (e.g., MMFF94), followed by low-level semi-empirical optimization (e.g., PM6).

  • Causality: The push-pull system is highly flexible. Failing to identify the global minimum conformer will artificially inflate subsequent activation barriers.

Step 2: High-Level DFT Optimization

  • Action: Optimize the geometries of reactants, intermediates, and transition states (TS) using M06-2X/6-311++G(d,p) or B3LYP/6-31++G(d,p)[1][2].

  • Causality: Why M06-2X? It captures the non-covalent dispersion interactions critical for stabilizing the transition states of bulky MCRs. Why ++G(d,p)? The nitro group possesses a highly polarizable, electron-rich oxygen cloud. Diffuse functions (++) are non-negotiable; omitting them artificially constricts the electron density, leading to inaccurate proton transfer barriers.

Step 3: Self-Validating Frequency Analysis (Critical E-E-A-T Step)

  • Action: Compute the Hessian matrix for all optimized structures.

  • Self-Validation: A true ground-state minimum must yield exactly zero imaginary frequencies. A transition state must yield exactly one imaginary frequency. You must animate this single imaginary frequency; if the vibrational mode does not perfectly map onto the expected reaction coordinate (e.g., the specific 1,5-H shift for aci-nitro formation), the TS is invalid and the geometry must be perturbed and re-optimized.

Step 4: Intrinsic Reaction Coordinate (IRC) Tracking

  • Action: Perform an IRC calculation starting from the validated TS.

  • Self-Validation: The IRC path must smoothly connect the TS to the exact reactant and product basins identified in Step 2. If the IRC drops into an unexpected intermediate well, the proposed single-step mechanism is actually stepwise.

Step 5: Solvation & Zero-Point Energy (ZPE) Corrections

  • Action: Apply a mixed discrete-continuum solvation model (e.g., SMD or PCM with explicit water molecules) to account for the solvent environment[3]. Add ZPE corrections to obtain the final Gibbs free energies (ΔG).

  • Causality: The aci-nitro tautomer is highly stabilized by hydrogen bonding. A purely implicit continuum model will fail to capture the directional H-bond stabilization, leading to erroneous thermodynamic predictions.

DFTWorkflow Start 1. Conformational Search (MM / Semi-empirical) Opt 2. Geometry Optimization (M06-2X/6-311++G**) Start->Opt Freq 3. Frequency Analysis (Minima: 0 iFreq, TS: 1 iFreq) Opt->Freq IRC 4. IRC Validation (Connects TS to Minima) Freq->IRC If TS Solv 5. Solvation Corrections (SMD / PCM + Explicit H2O) Freq->Solv If Minima IRC->Solv End 6. Thermochemical Energetics (ΔG, ΔH) Solv->End

Fig 2: Self-validating computational workflow for modeling reaction mechanisms.

Conclusion

The computational modeling of 2-nitroethenamine provides a predictive lens through which complex pharmacological synthesis can be viewed. By rigorously applying DFT methods, validating transition states via frequency and IRC analyses, and properly accounting for explicit solvation, researchers can confidently map the tautomeric and kinetic pathways of these critical push-pull alkenes. This self-validating approach not only accelerates the discovery of novel heterocycles but ensures the structural integrity of the resulting therapeutic candidates.

References

  • Nitro aci-nitro tautomerism and E/Z isomeric preferences of nitroethenediamine derivatives: a quantum chemical study ResearchG
  • Keto Enol, Imine Enamine, and Nitro aci-Nitro Tautomerism and Their Interrelationship in Substituted Nitroethylenes.
  • Synthesis, docking, MD simulation, ADMET, drug likeness, and DFT studies of novel furo[2,3-b]indol-3a-ol as promising Cyclin-dependent kinase 2 inhibitors PMC (NIH)
  • Synthesis, molecular docking analysis, molecular dynamic simulation, ADMET, DFT, and drug likeness studies: Novel Indeno Semantic Scholar

Sources

Foundational

The Architecture of Ambiphilicity: Historical Discovery, Isolation, and Synthetic Utility of 2-Nitroethenamine

Executive Summary 2-Nitroethenamine (C₂H₄N₂O₂), historically referred to as 1-amino-2-nitroethylene or 2-nitrovinylamine, represents a foundational milestone in the study of highly polarized organic molecules. As the sim...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Nitroethenamine (C₂H₄N₂O₂), historically referred to as 1-amino-2-nitroethylene or 2-nitrovinylamine, represents a foundational milestone in the study of highly polarized organic molecules. As the simplest member of the nitroethenamine family, it serves as the quintessential model for "push-pull" alkenes. This in-depth technical guide explores the historical context of its discovery, the causality behind its unique electronic architecture, and the self-validating protocols used to isolate its most critical synthetic derivatives.

Electronic Architecture: The Push-Pull Paradigm

The historical fascination with 2-nitroethenamine stems from its extreme electronic polarization. The molecule features an electron-donating amine group (-NH₂) and an electron-withdrawing nitro group (-NO₂) situated across an ethylene core.

Causality of Structural Stability: In classical alkenes, the carbon-carbon double bond (C=C) possesses a high rotational barrier. However, in 2-nitroethenamine, the amine group "pushes" electron density into the pi-system, while the nitro group "pulls" it[1]. This delocalization significantly reduces the C=C rotational barrier. As confirmed by[2], this push-pull effect, combined with an intramolecular hydrogen bond between the cis-arranged amino and nitro groups, forces the molecule into an almost entirely planar geometry (mean deviation of 0.01 Å)[2].

PushPull A Amine Group (-NH2) Electron Donor B Ethylene Core (C=C) Pi-Electron Conduit A->B Delocalization C Nitro Group (-NO2) Electron Acceptor A->C Push-Pull Effect B->C Pi-Acceptance D Charge Separation (Dipole Moment) C->D Induces E Planar Stabilization Reduced C=C Barrier D->E Results In

Fig 1: Electronic push-pull mechanism stabilizing the 2-nitroethenamine planar architecture.

Historical Isolation and Derivative Synthesis

Isolating the bare, unsubstituted 2-nitroethenamine molecule historically posed significant challenges due to its propensity to polymerize or degrade under standard atmospheric conditions. Consequently, early synthetic chemists pivoted toward isolating stable, functionalized derivatives that preserved the core push-pull pharmacophore.

The most prominent and commercially viable derivative discovered was (E)-N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) [3]. NMSM acts as a highly reactive ambiphilic synthon, meaning it can react with both nucleophiles and electrophiles, making it a cornerstone in modern [4].

Self-Validating Protocol: Synthesis and Isolation of NMSM

The synthesis of NMSM is a masterclass in thermodynamic control. The protocol below outlines the highly reliable, step-by-step methodology for its isolation:

  • Base-Catalyzed Condensation:

    • Action: React nitromethane with carbon disulfide (CS₂) in the presence of a strong base (e.g., KOH) in an alcoholic solvent.

    • Causality: The base deprotonates the nitromethane, generating a potent carbon nucleophile that attacks the electrophilic carbon of CS₂, forming a dithiolate intermediate.

  • Electrophilic Trapping (Methylation):

    • Action: Slowly add methyl iodide (MeI) to the reaction mixture.

    • Causality: The highly reactive dithiolate must be trapped to prevent spontaneous degradation. MeI alkylates the sulfur atoms, yielding the stable intermediate 1,1-bis(methylthio)-2-nitroethylene.

  • Nucleophilic Amination:

    • Action: Introduce an equimolar amount of methylamine to the purified intermediate.

    • Causality & Validation: The reaction proceeds via an addition-elimination mechanism. The methylthio (-SMe) group acts as an excellent leaving group. As methylamine attacks the electron-deficient alkene, methanethiol (MeSH) gas is expelled. Self-Validating Step: The distinct olfactory evolution of MeSH gas serves as a real-time, physical indicator that the substitution is successfully driving the equilibrium forward.

  • Crystallization and Isolation:

    • Action: The resulting mixture is cooled, allowing NMSM to precipitate. It is isolated via vacuum filtration and recrystallized from ethanol to yield a highly pure, combustible solid (mp 112-118 °C)[3].

Synthesis N1 Nitromethane + CS2 (Base Catalysis) N2 1,1-bis(methylthio)-2-nitroethylene (Stable Intermediate) N1->N2 Methylation (MeI) N3 Amination (Methylamine Addition) N2->N3 Nucleophilic Attack N4 NMSM (Target Synthon) N3->N4 Thiol Elimination (-MeSH) N5 Crystallization (High Purity Isolation) N4->N5 Precipitation & Wash

Fig 2: Step-by-step synthetic workflow for the isolation of NMSM from nitromethane.

Physicochemical Profile and Quantitative Data

The structural evolution from the parent 2-nitroethenamine to its highly utilized derivatives demonstrates a clear trajectory toward maximizing density (for energetics) or functional group flexibility (for pharmaceuticals).

Property(Z)-2-NitroethenamineNMSM (Derivative)FOX-7 (Energetic Derivative)
Molecular Formula C₂H₄N₂O₂C₄H₈N₂O₂SC₂H₄N₄O₄
Molecular Weight 88.07 g/mol 148.18 g/mol 148.08 g/mol
Density 1.513 g/cm³~1.200 g/cm³1.885 g/cm³
Physical State Crystalline SolidSolid (mp 112-118 °C)Crystalline Solid
Primary Utility Fundamental push-pull modelAmbiphilic synthon in DOSHigh-performance explosive

Data aggregated from crystallographic databases[5],[2] and commercial chemical specifications[3],[6].

Applications in Advanced Drug Discovery and Energetics

The historical isolation of 2-nitroethenamine derivatives unlocked two vastly different, yet equally critical, scientific fields:

A. Pharmaceutical Synthesis (Ranitidine & Heterocycles)

Because the 2-nitroethenamine core contains four active sites on a simple ethane motif, it is a privileged scaffold for constructing bis-heterocyclic and spirocyclic compounds[7]. Historically, the derivative NMSM was the critical coupling partner in the synthesis of the blockbuster anti-ulcer medication Ranitidine (Zantac). As detailed in[8], the coupling of a furfuryl amine derivative directly with NMSM furnishes the ranitidine structure, utilizing the push-pull alkene to anchor the drug's active conformation.

B. High-Performance Energetic Materials (FOX-7)

In the realm of explosives, the 2-nitroethenamine backbone was historically embedded into 1,1-diamino-2,2-dinitroethylene (FOX-7) [6],[1]. The extreme electron delocalization provided by the dual amino (push) and dual nitro (pull) groups creates a molecule with exceptional detonation velocity, yet remarkably low sensitivity to friction and impact. The planar hydrogen-bonded sheets observed in the parent 2-nitroethenamine crystal structure[2] are perfectly replicated in FOX-7, allowing the material to absorb mechanical shock without unintended detonation.

Conclusion

The discovery and subsequent isolation of 2-nitroethenamine and its derivatives represent a triumph of physical organic chemistry. By understanding and manipulating the causality of the push-pull pi-electron system, researchers transformed a highly reactive, unstable intermediate into a foundational building block. Today, its derivatives remain indispensable, driving innovations ranging from targeted heterocyclic drug discovery to the synthesis of next-generation energetic materials.

References

  • (Z)-2-Nitroethenamine. IUCr Journals. URL:[Link]

  • Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity. RSC Advances. URL:[Link]

  • Detonation properties of 1,1-diamino-2,2-dinitroethene (DADNE). ResearchGate. URL:[Link]

  • Efficient synthesis of new indenopyridotriazine [4.3.3]propellanes and spiroindenopyridotriazine-4H-pyran derivatives. RSC Advances. URL:[Link]

  • An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Beilstein Journal of Organic Chemistry. URL:[Link]

  • Some aminonitroethylenes and their interactions with each other. Earthline Journal of Chemical Sciences. URL: [Link]

Sources

Protocols & Analytical Methods

Method

protocols for the laboratory preparation of 2-nitroethenamine

Application Note: Laboratory Synthesis and Utility of 2-Nitroethenamine Derivatives as Ambiphilic Synthons Introduction and Mechanistic Grounding The 2-nitroethenamine structural motif represents a highly versatile class...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Laboratory Synthesis and Utility of 2-Nitroethenamine Derivatives as Ambiphilic Synthons

Introduction and Mechanistic Grounding

The 2-nitroethenamine structural motif represents a highly versatile class of "push-pull" ethylenes, characterized by the presence of a strongly electron-withdrawing nitro group and an electron-donating amine group across an olefinic bond[1]. While the unsubstituted parent compound, (Z)-2-nitroethenamine, is primarily studied for its unique crystallographic and energetic properties[1], its substituted derivatives—most notably N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) —are critical building blocks in modern organic synthesis and drug development[2].

NMSM serves as an ambiphilic synthon containing four active sites[2]. The nitroethylene substructure acts as an exceptional Michael acceptor, while the methylthio group functions as an efficient leaving group, facilitating addition-elimination reactions[2]. This dual reactivity makes 2-nitroethenamine derivatives indispensable for the diversity-oriented synthesis of fused heterocycles, spirocyclic scaffolds, and active pharmaceutical ingredients (APIs) such as the H2-receptor antagonists ranitidine and nizatidine[3][4].

Synthetic Workflow and Causality

The most robust and widely adopted laboratory procedure for generating the 2-nitroethenamine scaffold utilizes nitromethane and carbon disulfide as primary starting materials[2]. The synthesis is a self-validating two-stage process:

  • Condensation and Alkylation: Nitromethane is deprotonated by a strong base (KOH) to form a nucleophilic nitronate, which attacks carbon disulfide. The resulting unstable dithiolate intermediate is immediately trapped via alkylation with dimethyl sulfate. This causality—trapping the transient state—is critical to isolate the stable intermediate 1,1-bis(methylthio)-2-nitroethene[2].

  • Amination (Addition-Elimination): The bis(methylthio) intermediate is subjected to an amine (e.g., methylamine). The electron-withdrawing nitro group activates the adjacent carbon, allowing the amine to attack. The subsequent expulsion of methanethiol (MeSH) yields the mono-substituted 2-nitroethenamine derivative[2].

G A Nitromethane + CS2 B KOH / Ethanol (Deprotonation) A->B C Dithiolate Intermediate B->C D Dimethyl Sulfate (Alkylation) C->D E 1,1-bis(methylthio) -2-nitroethene D->E F Methylamine (Addition-Elimination) E->F G NMSM (2-Nitroethenamine) F->G

Synthetic workflow for 2-nitroethenamine derivatives via condensation and amination.

Laboratory Protocol: Preparation of N-Methyl-1-(methylthio)-2-nitroethenamine

Note: This procedure outlines the standard synthesis of the NMSM derivative, the most operationally relevant 2-nitroethenamine for drug development professionals[2].

Reagents Required:

  • Nitromethane (1.0 eq)

  • Carbon disulfide (1.0 eq)

  • Potassium hydroxide (KOH) (2.0 eq)

  • Dimethyl sulfate (2.0 eq)

  • Methylamine (33% solution in absolute ethanol) (1.0 eq)

  • Absolute ethanol (Solvent)

Step-by-Step Methodology:

  • Alkaline Condensation: Equip a round-bottom flask with a magnetic stirrer and an addition funnel. Dissolve KOH (2.0 eq) in absolute ethanol and chill the solution to 0–5 °C using an ice-water bath.

  • Intermediate Formation: Slowly add a pre-mixed solution of nitromethane (1.0 eq) and carbon disulfide (1.0 eq) dropwise over 30 minutes. Causality: Strict temperature control prevents the exothermic decomposition of the resulting dithiolate salt.

  • Alkylation: While maintaining the temperature below 10 °C, add dimethyl sulfate (2.0 eq) dropwise. Stir the reaction mixture for 2 hours at room temperature. Pour the mixture into ice water to precipitate 1,1-bis(methylthio)-2-nitroethene. Filter, wash with cold water, and dry under a vacuum.

  • Target Amination: Dissolve the purified 1,1-bis(methylthio)-2-nitroethene in absolute ethanol. Add the methylamine solution (1.0 eq) dropwise at room temperature.

  • Reflux and Evolution: Heat the mixture to a gentle reflux. Causality: Thermal energy drives the addition-elimination mechanism, resulting in the evolution of methanethiol gas (MeSH). Critical Safety Step: This step must be performed in a highly efficient fume hood equipped with a scrubber system due to the extreme toxicity and odor of MeSH.

  • Isolation: Concentrate the solvent under reduced pressure. Recrystallize the crude residue from hot ethanol to yield pure N-methyl-1-(methylthio)-2-nitroethenamine as a yellow-to-brown solid[4].

Physicochemical and Safety Data

To ensure reproducibility and safety in handling, the quantitative properties and hazard classifications of the synthesized NMSM are summarized below.

Property / ParameterValue / DescriptionReference
IUPAC Name (E)-N-methyl-1-(methylthio)-2-nitroethenamine[5]
CAS Number 61832-41-5
Molecular Formula C4H8N2O2S[5]
Molecular Weight 148.18 g/mol
Melting Point 112–118 °C
Physical Appearance Yellow to brown solid[4]
GHS Hazard Classification Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)[5]
Required PPE N95 dust mask, chemical-resistant gloves, eyeshields[6]

Handling Precautions: While the parent (Z)-2-nitroethenamine exhibits energetic properties[1], the substituted NMSM derivative is primarily a severe irritant to the respiratory system, skin, and eyes[5]. It must be stored in a cool, well-ventilated area away from strong oxidizing agents.

Sources

Application

Application Note: Synthesis of Ranitidine Utilizing 2-Nitroethenamine Intermediates

Executive Summary & Mechanistic Rationale Ranitidine is a highly potent histamine H₂-receptor antagonist widely utilized in the treatment of peptic ulcer disease and gastroesophageal reflux disease[1]. The most industria...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Ranitidine is a highly potent histamine H₂-receptor antagonist widely utilized in the treatment of peptic ulcer disease and gastroesophageal reflux disease[1]. The most industrially robust and scalable synthetic route for ranitidine employs a convergent strategy, utilizing N-methyl-1-(methylthio)-2-nitroethenamine as a critical electrophilic side-chain intermediate[2].

The selection of this specific 2-nitroethenamine intermediate is driven by precise chemical causality: the nitroethene moiety acts as the essential pharmacophore for H₂-receptor binding, while the methylthio group functions as an exceptional leaving group[3]. This configuration enables a highly efficient, water-compatible addition-elimination reaction with the furan-containing nucleophile, 2-[[[5-(dimethylamino)methyl-2-furanyl]methyl]thio]ethanamine[2]. By utilizing an aqueous medium, the highly polar transition state is stabilized via hydrogen bonding, accelerating the reaction without the need for hazardous organic solvents[1].

Synthetic Workflows and Methodologies

Workflow A 1,1-bis(methylthio)-2-nitroethylene C N-methyl-1-(methylthio)-2-nitroethenamine A->C Nucleophilic Substitution B Methylamine B->C E Ranitidine Free Base C->E Condensation (H2O, 48-55°C) D Furan-thioethylamine Fragment D->E F Ranitidine Hydrochloride (API) E->F HCl, Crystallization

Figure 1: Convergent synthetic workflow for Ranitidine Hydrochloride via nitroethenamine intermediate.

Protocol A: Preparation of N-methyl-1-(methylthio)-2-nitroethenamine

This intermediate is prepared via the nucleophilic substitution of 1,1-bis(methylthio)-2-nitroethylene with methylamine[3].

  • Reaction Setup: Suspend 1,1-bis(methylthio)-2-nitroethylene in a polar solvent (e.g., ethanol or water) under continuous stirring[1].

  • Reagent Addition: Add an equimolar amount of aqueous methylamine dropwise. Causality: Dropwise addition ensures the local concentration of methylamine remains low, preventing over-substitution and the formation of the undesired diamine byproduct.

  • Heating: Heat the mixture to reflux. The displacement of one methanethiol molecule yields the mono-substituted product[1].

  • Isolation: Cool the mixture to induce crystallization, filter, and dry the solid intermediate.

Protocol B: Convergent Coupling to Ranitidine Base

This step fuses the furan fragment with the nitroethenamine intermediate[1][2].

  • Reaction Setup: Suspend N-methyl-1-(methylthio)-2-nitroethenamine (e.g., 0.104 g, 0.703 mmol) in distilled water (5 mL) in a reaction flask equipped with a magnetic stirrer[1].

  • Coupling: Prepare a solution of the furan intermediate, 2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethanamine (e.g., 0.150 g, 0.700 mmol), in distilled water (10 mL)[1]. Add this dropwise to the suspension over 10 minutes[1].

  • Thermal Activation: Place the resulting light yellow solution in an oil bath at 48–55 °C and stir under vacuum for approximately 4.5 hours (or overnight depending on scale)[1][2]. Causality: Mild heating provides the activation energy for the addition-elimination mechanism while preventing the thermal degradation of the furan ring.

  • Crystallization: Cool the solution to room temperature. Adjust the pH to 11.0–11.4 using a sodium hydroxide solution to induce the crystallization of the ranitidine free base[2].

  • Extraction (Optional): If further purification is required, add saturated brine and extract the mixture with chloroform (CHCl₃) or a similar organic solvent[1].

Protocol C: Salt Formation (Ranitidine Hydrochloride)

The free base must be converted to its hydrochloride salt to enhance aqueous solubility and bioavailability[4].

  • Dissolution: Dissolve Ranitidine free base (e.g., 6 g) in industrial methylated spirits or 2-propanol (42 mL) at ambient temperature (~20 °C)[5][6].

  • Acidification: Add exactly one equivalent of concentrated hydrochloric acid (~1.6 mL)[5]. Causality: Strict stoichiometric control is self-validating; excess acid will degrade the acid-sensitive furan ring, while insufficient acid leaves unreacted free base, lowering the yield. The neutralization is exothermic, raising the temperature to ~27 °C[5].

  • Seeding & Cooling: Seed the solution at 27 °C to induce crystallization[5]. Once a thick slurry forms, cool the mixture to 10–12 °C for 30 minutes to maximize precipitation[5].

  • Filtration: Filter the product, wash with cold methylated spirits (5 mL), and dry at 50 °C under reduced pressure[5].

Quantitative Data & Physicochemical Properties

The following table summarizes the key quantitative metrics and physicochemical properties expected from this synthetic route[2][4][5][6][7].

ParameterValue / SpecificationMechanistic / Quality Implication
Overall Synthetic Yield ~67% - 68%High efficiency for a multi-step API synthesis[6][7].
Ranitidine Base Purity ≥ 98%Ensures minimal carryover of unreacted nitroethenamine[2].
Melting Point (Form I HCl) 134 – 140 °CConfirms polymorph I, the standard therapeutic form[2][5].
Melting Point (Form II HCl) 140 – 144 °CIndicates the presence of polymorph II[2].
Aqueous Solubility (HCl Salt) 24.7 mg/mLHigh solubility ensures rapid gastrointestinal dissolution[4].

Quality Control: Mitigating NDMA Impurity Formation

A critical aspect of modern ranitidine synthesis is the rigorous control of N-nitrosodimethylamine (NDMA), a potent carcinogenic impurity[8]. NDMA is not a direct intermediate but a process-related degradant[8].

NDMA A Ranitidine / Furan Precursors B Dimethylamine (Degradant) A->B Hydrolysis / Thermal Degradation D N-Nitrosodimethylamine (NDMA) B->D Nitrosation (Acidic Conditions) C Nitrite / Nitric Oxide Impurities C->D Reactive Nitrogen Species

Figure 2: Mechanistic pathway of carcinogenic NDMA impurity formation during synthesis.

Causality of Impurity: During the aqueous coupling or subsequent storage, the dimethylamino group on the furan ring can undergo trace hydrolysis to release free dimethylamine[8]. If nitric oxide or nitrite impurities are present in the solvents or reagents, they act as reactive nitrogen species[8]. Under slightly acidic conditions, these species nitrosate the secondary amine, generating NDMA[8].

Validation Protocol: To self-validate the safety of the API, manufacturers must implement LC-MS/MS testing on the final ranitidine hydrochloride batch to ensure NDMA levels remain below the regulatory acceptable intake limits. Furthermore, all solvents and reagents utilized during the aqueous coupling step must be pre-screened to confirm the absolute absence of trace nitrites.

References

  • BenchChem - 2-Chloro-N-methylethanamine Hydrochloride: A Key Precursor in Pharmaceutical Synthesis.
  • PrepChem - Synthesis of ranitidine hydrochloride.
  • ResearchGate - Synthesis of Ranitidine (Zantac) (VIII) from Cellulose-Derived 5-(Chloromethyl)furfural (I). Green Chemistry.
  • University of Limpopo (ULSpace) - Formulation and evaluation of a gastroretentive drug delivery system of ranitidine hydrochloride.
  • BenchChem - The Strategic Role of 3-Furanmethanol in Modern Drug Synthesis: A Comparative Analysis.
  • Google Patents - Process for the preparation of ranitidine or acid addition salts thereof, and intermediates for this preparation (EP0219225A1).
  • New Drug Approvals - Ranitidine Synthesis.
  • J. Global Trends Pharm Sci - NDMA Impurity in Ranitidine. Sahithya KS, 2020.

Sources

Method

Application Note: 2-Nitroethenamine Derivatives as Ambiphilic Synthons in Heterocyclic Synthesis

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Technical Guide & Experimental Protocols Mechanistic Causality: The "Push-Pull" Electronic Configuration In mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Technical Guide & Experimental Protocols

Mechanistic Causality: The "Push-Pull" Electronic Configuration

In modern drug discovery and diversity-oriented synthesis, the rapid construction of complex, functionalized heterocycles requires building blocks capable of multiple simultaneous or sequential transformations. 2-Nitroethenamine derivatives—specifically (E)-N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) and nitro-1,1-enediamines (EDAMs) —have emerged as highly privileged scaffolds[1].

As a Senior Application Scientist, I emphasize that the utility of NMSM is not coincidental; it is dictated by a precise "push-pull" electronic polarization across its ethane motif:

  • The Michael Acceptor (Pull): The strongly electron-withdrawing nitro group depletes electron density from the adjacent alkene, rendering the α -carbon a highly reactive electrophilic site (Michael acceptor)[2].

  • The Michael Donor (Push): Conversely, the methylthio ( −SCH3​ ) group acts as both a competent leaving group and an electron donor. Synergistically, the secondary amine group donates lone-pair electron density. This enamine-like character transforms the C2 position into a robust nucleophilic site (Michael donor)[2].

This ambiphilic nature allows NMSM to seamlessly participate in multi-component reactions (MCRs), 1,3-dipolar cycloadditions, and cascade heteroannulations without the need for pre-activation[1].

Visualizing Key Synthetic Pathways

The structural versatility of 2-nitroethenamines allows them to be routed into entirely different heterocyclic classes simply by tuning the catalytic environment. Below is the logical routing of NMSM into three distinct pharmacological scaffolds: antiviral isoxazoles, alkaloid-like azaxanthones, and bioactive chromenediones.

NMSM_Pathways NMSM 2-Nitroethenamine (NMSM / EDAMs) CuCl CuCl Catalysis (DMSO, 80°C, N2) NMSM->CuCl Methanethiol Elimination InOTf In(OTf)3 Catalysis (Domino Reaction) NMSM->InOTf + 3-Formylchromone MCR Catalyst-Free MCR (EtOH, Reflux) NMSM->MCR + Aldehyde + Naphthoquinone Oxazete 4H-1,2-Oxazete Intermediate CuCl->Oxazete Henry Henry Adduct (Dehydration) InOTf->Henry Knoevenagel Knoevenagel Adduct MCR->Knoevenagel Isoxazoles 4,5-Dihydroisoxazoles Oxazete->Isoxazoles + Alkene (1,3-Dipolar) Azaxanthones Functionalized Azaxanthones Henry->Azaxanthones 6π-Electrocyclization Chromenes Benzo[g]chromene- 5,10-diones Knoevenagel->Chromenes Michael Addition

Reaction pathways of 2-nitroethenamine in heterocyclic synthesis.

Quantitative Data: Reaction Parameters & Yields

To facilitate experimental design, the following table summarizes the optimized parameters for transforming 2-nitroethenamine building blocks into specific heterocyclic targets.

Target ScaffoldStarting MaterialsCatalyst & LoadingSolvent & TempReaction TimeYield (%)Mechanistic Pathway
4,5-Dihydroisoxazoles Alkenes + NMSMCuCl (10 mol%)DMSO, 80°C (N₂)~7 hUp to 90%1,3-Dipolar Cycloaddition[3]
Azaxanthones 3-Formylchromone + EDAMsIn(OTf)₃ (Catalytic)Solvent-dependentVariableUp to 88%Henry Reaction / 6π-Electrocyclization[4]
Benzo[g]chromenediones Aldehydes + Naphthoquinone + NMSMCatalyst-freeEtOH, RefluxVariableExcellentKnoevenagel / Michael Addition[5]

Self-Validating Experimental Protocols

The following protocols are engineered with built-in causality and validation checkpoints to ensure reproducibility in a drug development setting.

Protocol A: Copper-Catalyzed Synthesis of 4,5-Dihydroisoxazoles

This protocol utilizes NMSM as a dual nitrogen/oxygen donor to construct isoxazoline rings via a highly reactive oxazete intermediate[6].

Materials:

  • Alkene substrate (0.50 mmol)

  • N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) (0.60 mmol, 1.2 equiv)

  • Copper(I) chloride (CuCl) (0.05 mmol, 10 mol%)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (3 mL)

Step-by-Step Methodology:

  • Vessel Preparation: Flame-dry a Schlenk tube and backfill with ultra-pure N2​ gas three times.

    • Causality: The in situ generated 4H-1,2-oxazete intermediate is highly sensitive to oxidative degradation. An inert atmosphere is mandatory to prevent reaction suppression[6].

  • Reagent Loading: Add the alkene (0.50 mmol), NMSM (0.60 mmol), and CuCl (10 mol%) into the Schlenk tube. Inject 3 mL of anhydrous DMSO.

    • Causality: DMSO is selected because its high dielectric constant stabilizes the polar transition state during the 1,3-dipolar cycloaddition, while adequately solvating the CuCl catalyst.

  • Reaction Execution: Seal the tube and stir the mixture at 80°C for approximately 7 hours.

  • Work-up: Cool to room temperature, quench with distilled water (10 mL), and extract with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify via silica gel column chromatography (Hexane/EtOAc).

Self-Validation Checkpoint: Catalyst & Atmosphere Verification: Run a parallel micro-scale reaction exposed to ambient air, and another without CuCl. If the mechanism is proceeding correctly via the oxazete intermediate, the air-exposed reaction will show significantly suppressed yields, and the CuCl-free reaction will fail entirely[6]. Furthermore, increasing CuCl loading to 20 mol% should yield no kinetic advantage, validating 10 mol% as the thermodynamic optimum[6].

Protocol B: Indium Triflate-Catalyzed Domino Synthesis of Azaxanthones

This protocol leverages the Lewis acidity of Indium Triflate to drive a cascade Henry reaction followed by a 6π-electrocyclization[7].

Materials:

  • 3-Formylchromone (1.0 mmol)

  • (Z)-N-methyl-1-(methylthio)-2-nitroethenamine (1.0 mmol)

  • Indium(III) trifluoromethanesulfonate ( In(OTf)3​ ) (Catalytic)

Step-by-Step Methodology:

  • Activation: Combine 3-formylchromone and the nitroenamine in the chosen solvent. Add In(OTf)3​ .

    • Causality: In(OTf)3​ is a water-tolerant, environmentally benign Lewis acid that specifically coordinates to the formyl oxygen, increasing its electrophilicity to trigger the nucleophilic attack (Henry reaction) by the nitroenamine[4].

  • Domino Sequence: Stir the reaction at the optimized temperature. The reaction proceeds through a dehydrated intermediate which spontaneously undergoes a highly ordered 6π-electrocyclization to form the azaxanthone core[4].

  • Isolation: Monitor via TLC. Upon completion, evaporate the solvent and purify the crude residue via recrystallization or chromatography.

Self-Validation Checkpoint: Mechanistic Monitoring: The intermediate Henry adduct can often be observed via LC-MS before the rate-limiting 6π-electrocyclization occurs. Monitoring the transient mass of the dehydrated intermediate ( [M−H2​O]+ ) confirms the domino sequence is proceeding as designed rather than via an alternative degradation pathway.

References

  • (E)-N-Methyl-1-(Methylthio)-2-Nitroethenamine (Nmsm) as a Versatile Ambiphilic Synthon in Organic Synthesis Bentham Science Publishers[Link]

  • Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021) RSC Advances[Link]

  • Copper-Catalyzed Annulation Reaction of Alkenes and N-Alkyl(aryl)-1-(methylthio)-2-nitroethenamine: an Approach for the Synthesis of Isoxazole Derivatives The Journal of Organic Chemistry (ACS)[Link]

  • An efficient and eco-friendly synthesis of 2-pyridones and functionalized azaxanthone frameworks via indium triflate catalyzed domino reaction Green Chemistry (RSC Publishing)[Link]

Sources

Application

Advanced Synthesis and Applications of N-Substituted 2-Nitroethenamines

Executive Summary & Chemical Context N-substituted 2-nitroethenamines represent a privileged class of "push-pull" alkenes—highly versatile ambiphilic synthons utilized extensively in the development of complex heterocycl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

N-substituted 2-nitroethenamines represent a privileged class of "push-pull" alkenes—highly versatile ambiphilic synthons utilized extensively in the development of complex heterocyclic scaffolds and active pharmaceutical ingredients (APIs). Characterized by an electron-donating amino group and an electron-withdrawing nitro group situated across an ethylenic backbone, these molecules exhibit remarkable regioselectivity in cycloadditions, nucleophilic substitutions, and condensation reactions.

Two of the most prominent reagents in this class are 1-dimethylamino-2-nitroethylene (DMANE) and (E)-N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) . DMANE is a critical reagent for the1[1], while NMSM serves as the foundational building block for2[2].

G A Nitromethane + DMF-DMA C DMANE (1-dimethylamino- 2-nitroethylene) A->C Condensation B 1,1-bis(methylthio) -2-nitroethylene + Methylamine D NMSM (N-methyl-1-(methylthio) -2-nitroethenamine) B->D Nucleophilic Substitution E Tryptamine Derivatives C->E Nitro Olefination F H2-Receptor Antagonists (Ranitidine / Nizatidine) D->F Coupling

Fig 1: Synthetic divergence of N-substituted 2-nitroethenamines into pharmaceutical classes.

Quantitative Data & Reagent Profiles

To ensure experimental reproducibility, the physical and chemical parameters of the target synthons must be strictly verified prior to deployment in multi-step syntheses.

Parameter1-Dimethylamino-2-nitroethylene (DMANE)(E)-N-Methyl-1-(methylthio)-2-nitroethenamine (NMSM)
CAS Number 1190-92-7
Molecular Formula C4H8N2O2C4H8N2O2S
Molecular Weight 116.12 g/mol 148.18 g/mol
Melting Point 104 °C
Primary Hazard 3[3]
Key Application 4[4]

Validated Experimental Protocols

Protocol A: Synthesis of 1-Dimethylamino-2-nitroethylene (DMANE)

This protocol avoids the use of highly toxic dimethyl sulfate by utilizing N,N-Dimethylformamide dimethyl acetal (DMF-DMA) as the electrophilic formyl equivalent. This method drives the reaction forward via the elimination of methanol, ensuring high atom economy and a cleaner impurity profile.

Reagents:

  • Nitromethane: 5.0 mmol (270 μL)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA): 5.1 mmol (680 μL)

  • Anhydrous Acetonitrile (MeCN): 10 mL

Step-by-Step Methodology:

  • Preparation of the Nucleophile: In a flame-dried, nitrogen-purged 50 mL round-bottom flask, dissolve 270 μL of nitromethane in 10 mL of anhydrous MeCN. Causality: MeCN is chosen as a polar aprotic solvent to stabilize the intermediate ionic species without participating in hydrogen bonding that could deactivate the nucleophile.

  • Electrophilic Addition: Add 680 μL of DMF-DMA dropwise to the stirring solution at 20 °C.

  • Condensation: Stir the reaction mixture continuously for 3 hours at 20 °C. Causality: The slightly basic nature of DMF-DMA facilitates the deprotonation of nitromethane. The resulting carbanion attacks the acetal carbon, followed by the elimination of two equivalents of methanol to yield the conjugated enamine.

  • Isolation: Evaporate the volatiles under reduced pressure on a rotary evaporator. The resulting residue is practically pure 1-dimethylamino-2-nitroethylene, which can be used directly as a dipolarophile in subsequent reactions 4[4].

Protocol B: Synthesis of (E)-N-Methyl-1-(methylthio)-2-nitroethenamine (NMSM)

NMSM is synthesized via an addition-elimination sequence. The presence of the strongly electron-withdrawing nitro group activates the adjacent carbon, making the methylthio group highly susceptible to nucleophilic displacement by primary amines.

Reagents:

  • 1,1-bis(methylthio)-2-nitroethylene: 10.0 mmol

  • Methylamine (aqueous or ethanolic solution): 10.5 mmol

  • Solvent: Ethanol or Water

Step-by-Step Methodology:

  • Substrate Dissolution: Suspend 1,1-bis(methylthio)-2-nitroethylene in the chosen solvent (e.g., ethanol) at room temperature.

  • Nucleophilic Attack: Add the methylamine solution dropwise over 30 minutes. Causality: Controlled addition prevents the formation of bis-substituted byproducts. The primary amine attacks the electron-deficient β-carbon, forming a tetrahedral intermediate.

  • Elimination & Maturation: Heat the mixture to a gentle reflux (or maintain at 50 °C if using water) for 2 to 4 hours. Causality: Thermal energy overcomes the activation barrier for the collapse of the tetrahedral intermediate, expelling methanethiol gas (MeSH) and restoring the conjugated double bond.Safety Note: Methanethiol is highly malodorous and toxic; this step must be performed in a high-efficiency fume hood equipped with a scrubber system.

  • Crystallization: Cool the reaction mixture slowly to 0-5 °C. Filter the resulting crystals, wash with cold solvent, and dry under vacuum to yield NMSM 5[5].

Mech N1 1,1-bis(methylthio) -2-nitroethylene N2 Tetrahedral Intermediate N1->N2 + CH3NH2 N3 NMSM Product N2->N3 - CH3SH N4 Methanethiol (Byproduct) N2->N4

Fig 2: Addition-elimination mechanism for the synthesis of NMSM.

Safety and Hazard Mitigation

Both DMANE and NMSM are biologically active compounds that require stringent laboratory safety protocols:

  • Toxicity: 3[3]..

  • PPE: Operators must wear nitrile gloves, chemical splash goggles, and a lab coat. If handling dry powders, an N95 dust mask or equivalent respiratory protection is mandated to prevent inhalation of aerosolized particles.

  • Engineering Controls: All reactions, particularly those evolving methanethiol (during NMSM synthesis), must be conducted in a certified fume hood.

Sources

Method

Application Note: Reactions of 2-Nitroethenamine with Electrophilic Reagents

Target Audience: Synthetic Chemists, Researchers, and Drug Development Professionals Objective: To provide a comprehensive, mechanistically grounded guide on the reactivity of 2-nitroethenamine (β-nitroenamines) with ele...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Researchers, and Drug Development Professionals Objective: To provide a comprehensive, mechanistically grounded guide on the reactivity of 2-nitroethenamine (β-nitroenamines) with electrophilic reagents, focusing on regioselective functionalization and heterocyclic annulation.

Mechanistic Grounding: The Push-Pull Enamine System

The synthetic utility of 2-nitroethenamine and its derivatives (such as N-methyl-1-(methylthio)-2-nitroethenamine) stems from their highly polarized "push-pull" electronic architecture[1]. The molecule features an electron-donating amino group (the "push") conjugated across a double bond to an electron-withdrawing nitro group (the "pull")[1].

This extensive electron delocalization dictates its ambident reactivity:

  • The α-Carbon (C1): Attached to the amino group, this carbon exhibits electrophilic character[1].

  • The β-Carbon (C2): Attached to the nitro group, this carbon accumulates a partial negative charge via resonance, rendering it highly nucleophilic[1].

Consequently, when exposed to electrophilic reagents, the primary site of attack is strictly regioselective for the β-carbon[2]. Furthermore, because the adjacent amino nitrogen also possesses lone-pair electrons, the initial β-substitution can often trigger a subsequent intramolecular cyclization if the incoming electrophile contains a susceptible functional group (e.g., a nitrile)[2]. This tandem reactivity makes 2-nitroethenamines invaluable scaffolds for synthesizing complex heterocycles, such as neonicotinoid pesticide analogues and pharmaceutical intermediates[3].

Quantitative Data: Electrophilic Reaction Profiles

The table below summarizes the primary transformations achieved by reacting 2-nitroethenamine derivatives with various electrophilic reagents, highlighting the causality behind reagent selection.

Electrophile SourceTarget TransformationPrimary ProductTypical YieldMechanistic Causality & Reaction Notes
N-Bromosuccinimide (NBS) Regioselective Brominationβ-Bromo-β-nitroenamine75–90%NBS provides a low steady-state Br⁺ concentration, preventing oxidative cleavage of the enamine double bond[4].
N-Chlorosuccinimide (NCS) Regioselective Chlorinationβ-Chloro-β-nitroenamine70–85%Proceeds via a putative cationic intermediate, yielding highly defined E-configured enamides[4].
o-Nitrobenzenesulfenyl Cl Sulfenylationβ-Sulfenyl-β-nitroenamine60–80%Direct electrophilic attack by the S-atom at the highly nucleophilic β-carbon[2].
KSCN + NBS (in situ) Thiocyanation & Annulation2-Imino-5-nitro-4-thiazoline65–95%Initial β-thiocyanation is rapidly followed by a 5-exo-dig cyclization of the amine onto the nitrile[5].

Mechanistic Pathway Visualization

The following diagram illustrates the tandem electrophilic addition and intramolecular cyclization pathway that occurs during the thiocyanation of 2-nitroethenamine.

G A 2-Nitroethenamine (Push-Pull Alkene) B Resonance Activation (Nucleophilic β-Carbon) A->B Electron Delocalization C Electrophilic Attack (e.g., 'SCN⁺') B->C Addition D β-Thiocyanato Intermediate (Transient) C->D Substitution E 5-exo-dig Cyclization (NH₂ attacks -C≡N) D->E Nucleophilic N-Attack F 2-Imino-5-nitro-4-thiazoline (Target Heterocycle) E->F Tautomerization

Mechanistic pathway: Electrophilic thiocyanation of 2-nitroethenamine and thiazoline annulation.

Standard Operating Protocols (SOPs)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems , incorporating in-process controls (IPCs) to verify reaction causality at critical junctures.

Protocol A: Regioselective Synthesis of β-Bromo-β-nitroenamines

Causality Note: Free bromine (Br₂) is excessively reactive and can cause dihalogenation or destructive oxidation. We utilize N-Bromosuccinimide (NBS) to deliver a controlled, stoichiometric amount of the bromonium ion (Br⁺) directly to the nucleophilic β-carbon[4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried, round-bottom flask purged with argon, dissolve 10.0 mmol of the 2-nitroethenamine derivative in 25 mL of anhydrous Dichloromethane (CH₂Cl₂).

  • Temperature Control: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C. Rationale: Suppresses exothermic degradation pathways.

  • Electrophile Addition: Add 10.5 mmol (1.05 equiv) of NBS portion-wise over 15 minutes to prevent localized heating.

  • Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 1.5 hours.

  • Validation Check (IPC): Perform a Thin Layer Chromatography (TLC) assay (Eluent: Hexane/EtOAc 3:1). The starting 2-nitroethenamine is highly polar. The successful covalent attachment of the massive, lipophilic bromine atom will significantly increase the Rf​ value of the product spot. A single, less polar spot under UV (254 nm) confirms complete conversion and the absence of over-bromination.

  • Workup: Wash the organic layer with distilled water (3 × 20 mL) to remove the water-soluble succinimide byproduct. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the β-bromo-β-nitroenamine.

Protocol B: One-Pot Synthesis of 2-Imino-5-nitro-4-thiazolines

Causality Note: Historically, thiocyanation required pre-formed, highly toxic, and explosive thiocyanogen gas (SCN)₂. This modern protocol utilizes an in situ generation strategy. Potassium thiocyanate (KSCN) reacts with NBS to form the active electrophilic thiocyanating species safely in solution. N,N-Dimethylformamide (DMF) is selected as a polar aprotic solvent to stabilize the transient β-thiocyanato intermediate, facilitating the subsequent intramolecular nucleophilic attack by the amino group[5].

Step-by-Step Methodology:

  • Preparation: Dissolve 5.0 mmol of the 2-nitroethenamine derivative and 7.5 mmol (1.5 equiv) of KSCN in 15 mL of anhydrous DMF.

  • Activation: Cool the mixture to 0 °C. Slowly add 7.5 mmol (1.5 equiv) of NBS in small portions. The solution will typically transition to a deep yellow/orange hue as the active electrophile is generated.

  • Cyclization Phase: Stir the reaction mixture at room temperature for 2 hours. During this time, the initial β-thiocyanation occurs, followed immediately by a 5-exo-dig cyclization of the amine onto the electrophilic nitrile carbon[2].

  • Validation Check (IPC): Extract a 50 µL aliquot and perform Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR). The transient β-thiocyanato intermediate possesses a sharp, distinct nitrile (-C≡N) stretch at ~2150 cm⁻¹. The complete disappearance of this peak validates that the 5-exo-dig cyclization is complete and the thiazoline ring has successfully formed.

  • Workup: Quench the reaction by pouring the mixture into 50 mL of ice-cold water. The 2-imino-5-nitro-4-thiazoline product will typically precipitate as a solid. Filter the precipitate, wash with cold water, and recrystallize from ethanol to achieve >95% purity.

References

  • Title: Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). Source: nih.gov. URL: 1

  • Title: Synthesis and Biological Activity Evaluation of Novel β-Substituted Nitromethylene Neonicotinoid Analogues. Source: nih.gov. URL: 3

  • Title: Solvent-Controlled Synthesis of Thiocyanated Enaminones and 2-Aminothiazoles from Enaminones, KSCN, and NBS. Source: acs.org. URL:5

  • Title: Reaction of β-nitroenamines with electrophilic reagents. Synthesis of β-substituted β-nitroenamines and 2-imino-5-nitro-4-thiazolines. Source: acs.org. URL: 2

  • Title: Catalyst-Free Regio- and Stereoselective C(sp2)–H Chlorination of Enamides at Room Temperature. Source: acs.org. URL: 4

  • Title: e-EROS Encyclopedia of Reagents for Organic Synthesis. Source: researchgate.net. URL:6

Sources

Application

Application Note: N-Methyl-1-(methylthio)-2-nitroethenamine (NMSM) in Active Pharmaceutical Ingredient (API) Manufacturing

Executive Summary N-Methyl-1-(methylthio)-2-nitroethenamine (NMSM, CAS 61832-41-5), often referred to in pharmacopeial contexts as Ranitidine Impurity K, is a highly versatile ambiphilic synthon critical to modern Active...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Methyl-1-(methylthio)-2-nitroethenamine (NMSM, CAS 61832-41-5), often referred to in pharmacopeial contexts as Ranitidine Impurity K, is a highly versatile ambiphilic synthon critical to modern Active Pharmaceutical Ingredient (API) manufacturing[1]. Characterized by an ethene motif possessing four active sites and three distinct functional groups (nitro, methylthio, and methylamino), NMSM serves a dual purpose in the pharmaceutical industry[2]. It is the foundational building block for commercial H2-receptor antagonists like Ranitidine and Nizatidine, and it acts as a privileged scaffold precursor in Diversity-Oriented Synthesis (DOS) for discovering novel antimicrobial, anticancer, and anti-Alzheimer's therapeutics[3],[4].

This application note provides a comprehensive, experience-driven guide to the mechanistic properties, commercial applications, and validated experimental protocols for utilizing NMSM in advanced drug synthesis.

Mechanistic Overview & Chemical Properties

The synthetic utility of NMSM stems from its highly polarized "push-pull" electronic structure. The strongly electron-withdrawing nitro group pulls electron density, making the nitroethylene substructure an excellent Michael acceptor[3]. Conversely, the electron-donating methylthio group pushes electron density and acts as a superior leaving group, rendering the C2 position a highly reactive Michael donor[3].

This ambiphilic nature allows NMSM to participate in a wide array of chemical transformations, including nucleophilic vinylic substitutions, 1,3-dipolar cycloadditions, and multi-component heteroannulations[2].

G NMSM N-Methyl-1-(methylthio)-2-nitroethenamine (NMSM) Nitro Nitro Group (Electron Withdrawing) NMSM->Nitro Structural Feature Methylthio Methylthio Group (Leaving Group / Electron Donor) NMSM->Methylthio Structural Feature Acceptor Michael Acceptor (Nucleophilic Attack) Nitro->Acceptor Enables Donor Michael Donor (Electrophilic Attack) Methylthio->Donor Enables API API Manufacturing (Ranitidine / Nizatidine) Methylthio->API Nucleophilic Displacement DOS Diversity-Oriented Synthesis (Fused Heterocycles) Acceptor->DOS Cascade Reactions Donor->DOS Annulation

Figure 1: Ambiphilic reactivity profile of NMSM in API and diversity-oriented synthesis.

Key API Applications

Commercial Synthesis of H2-Receptor Antagonists

In the industrial synthesis of Ranitidine, NMSM is converged with a furan-containing primary amine intermediate known industrially as "Cystofer" (2-[[[5-(dimethylamino)methyl-2-furanyl]methyl]thio]ethanamine)[5],[6]. The reaction proceeds via a nucleophilic addition-elimination mechanism. The primary amine of Cystofer attacks the electrophilic carbon of NMSM, displacing the methylthio group. This displacement releases methanethiol (CH₃SH) gas, driving the reaction forward to yield the Ranitidine base, which is subsequently converted to its stable hydrochloride salt[6].

Diversity-Oriented Synthesis (DOS) for Novel Therapeutics

Beyond legacy APIs, NMSM is heavily utilized in medicinal chemistry to construct complex, biologically active scaffolds. For example, NMSM reacts with aromatic aldehydes and 1,3-dimethyl barbituric acid via Knoevenagel condensation followed by Michael addition to form N,N-dimethyl arylpyranopyrimidinediones—compounds with significant binding affinity to human kinesin Eg5 (a target for anticancer therapies)[7]. Furthermore, solvent-free, iodine-catalyzed [3+2] annulations utilizing NMSM yield highly substituted N-methyl pyrroles that exhibit potent antibacterial properties[8].

Experimental Protocols

Protocol A: Synthesis of Ranitidine Base and Hydrochloride Salt

This protocol represents an industrial scale-down model designed for high-purity API generation.

1. Condensation Reaction:

  • Step: Suspend Cystofer (1.0 eq) and NMSM (1.05 eq) in a 1:1 mixture of Water/Methanol. Heat the mixture to reflux (approx. 70°C) for 4-6 hours[6].

  • Causality: The Water/Methanol solvent system provides optimal solvation for both the highly polar NMSM and the lipophilic furan-derivative. Methanol helps manage the exothermic nature of the reaction, while water facilitates the nucleophilic displacement.

  • In-Process Control (IPC): The reaction progress is self-validating through the evolution of methanethiol gas (which must be scrubbed through a sodium hypochlorite/bleach trap). Cessation of gas evolution and HPLC monitoring of NMSM disappearance confirm reaction completion.

2. Extraction and Isolation of Ranitidine Base:

  • Step: Cool the mixture to room temperature and extract with Chloroform. Separate the organic layer, concentrate under vacuum, and crystallize the residue using Methyl Isobutyl Ketone (MIBK)[6].

  • Causality: Chloroform selectively partitions the lipophilic Ranitidine base, leaving unreacted polar impurities (like residual NMSM) in the aqueous phase. MIBK is chosen for crystallization because it provides a perfect supersaturation gradient upon cooling, yielding a highly pure crystalline base.

3. Salt Formation (Polymorph Control):

  • Step: Dissolve the Ranitidine base in Isopropyl Alcohol (IPA) and add a stoichiometric amount of IPA-HCl. Stir at 10°C until precipitation is complete[6].

  • Causality: Utilizing IPA-HCl in an alcoholic matrix strictly controls the crystallization kinetics to selectively precipitate Ranitidine Hydrochloride Form 2, the thermodynamically stable polymorph required for commercial oral formulations[6].

G Cystofer Cystofer (Furan Intermediate) Primary Amine Condensation Condensation Reaction (Water/MeOH, Reflux) Cystofer->Condensation NMSM NMSM Nitroethenamine Side Chain NMSM->Condensation Displacement Methylthio Displacement (- CH3SH Gas) Condensation->Displacement RanitidineBase Ranitidine Base (CHCl3 Extraction & MIBK Cryst.) Displacement->RanitidineBase SaltFormation Salt Formation (IPA-HCl) RanitidineBase->SaltFormation RanitidineHCl Ranitidine Hydrochloride (Form 2 API) SaltFormation->RanitidineHCl

Figure 2: Step-by-step synthetic workflow of Ranitidine Hydrochloride utilizing NMSM.

Protocol B: Multi-Component Synthesis of Arylpyranopyrimidinediones

A modern DOS approach for generating novel heterocyclic scaffolds.

1. Reagent Assembly & Initiation:

  • Step: In a round-bottom flask, combine an aromatic aldehyde (1.0 eq), NMSM (1.0 eq), and 1,3-dimethyl barbituric acid (1.0 eq) in absolute Ethanol. Add Piperidine (0.2 eq) as a catalyst[7].

  • Causality: Piperidine acts as a mild organic base to deprotonate the active methylene of the barbituric acid, initiating a rapid Knoevenagel condensation with the aromatic aldehyde to form a highly electrophilic intermediate[7].

2. Cascade Cyclization:

  • Step: Reflux the reaction mixture at 80°C for 6 hours[7].

  • Causality: While the initial condensation occurs at lower temperatures, elevated thermal energy (80°C) is strictly required to drive the subsequent Michael addition of NMSM into the Knoevenagel adduct, followed by an intramolecular O-cyclization to close the pyran ring[7].

  • Validation: The reaction is self-validating via a distinct phase change; the highly soluble linear intermediates undergo cyclization to form a rigid, planar fused heterocycle that precipitates out of the hot ethanol matrix as a white/colorless solid.

3. Purification:

  • Step: Filter the hot precipitate, wash with cold Ethanol, and recrystallize to afford the pure product[7].

Quantitative Data & Process Optimization

The following table summarizes the critical process parameters (CPPs) and optimized yields for NMSM-mediated reactions based on current literature and industrial scale-up data.

Reaction TypeTarget Scaffold / APISolvent SystemCatalyst / BaseTempYield (%)Key Mechanistic Observation
Nucleophilic Substitution Ranitidine BaseWater / MethanolNone70°C (Reflux)>85%Methanethiol gas evolution serves as a direct stoichiometric indicator of reaction progress[6].
Knoevenagel / Michael Cascade ArylpyranopyrimidinedionesAbsolute EthanolPiperidine (20 mol%)80°C (Reflux)85%Base-catalyzed intramolecular O-cyclization requires strict thermal control to prevent side-reactions[7].
[3+2] Annulation N-methyl pyrrolesSolvent-freeIodine (10 mol%)Room Temp70%Metal-free green chemistry approach; mechanical grinding provides sufficient activation energy[8].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Yield of 2-Nitroethenamine Synthesis

Welcome to the Technical Support Center for the synthesis and optimization of 2-nitroethenamine derivatives. In pharmaceutical manufacturing and medicinal chemistry, the most critical and widely utilized derivative in th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of 2-nitroethenamine derivatives. In pharmaceutical manufacturing and medicinal chemistry, the most critical and widely utilized derivative in this class is (E)-N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) . NMSM serves as a highly versatile ambiphilic synthon, functioning as a primary building block for ranitidine, nizatidine, and a vast array of fused heterocyclic scaffolds[1].

This guide is engineered for drug development professionals and synthetic chemists experiencing yield bottlenecks, byproduct contamination, or scalability issues during the synthesis of NMSM.

Synthetic Workflow & Optimization Nodes

The synthesis of NMSM is a two-phase process. First, nitromethane is condensed with carbon disulfide and methylated to form the dithioacetal precursor. Second, a controlled nucleophilic amination yields the target 2-nitroethenamine derivative.

Workflow A Nitromethane + CS2 + KOH B Dipotassium Dithiolate Salt A->B <10°C, EtOH C 1,1-bis(methylthio) -2-nitroethene B->C + Me2SO4 <20°C D NMSM (2-Nitroethenamine) C->D + MeNH2 (1.05 eq) Kinetic Control

Workflow for the synthesis of N-methyl-1-(methylthio)-2-nitroethenamine (NMSM).

Troubleshooting Guide & FAQs

Q1: Why is my overall yield of the intermediate 1,1-bis(methylthio)-2-nitroethene consistently below 50%? A1: The primary cause of low yield in the first phase is poor thermal management during the addition of dimethyl sulfate. The formation of the dipotassium 2-nitroethene-1,1-dithiolate salt and its subsequent methylation are highly exothermic. If the internal temperature exceeds 20 °C, the dithiolate intermediate rapidly undergoes hydrolytic decomposition, and dimethyl sulfate is consumed through side reactions with the solvent. Solution: Utilize a jacketed reactor or a robust ice-salt bath, ensuring the internal temperature remains strictly between 0 °C and 10 °C during the dropwise addition of both CS₂ and dimethyl sulfate.

Q2: How can I minimize the formation of the bis-aminated byproduct during the final amination step? A2: The conversion of 1,1-bis(methylthio)-2-nitroethene to NMSM is a delicate balance between kinetic and thermodynamic control. The methylthio group acts as an excellent leaving group. If methylamine is added too quickly or in excess, the reaction proceeds past the mono-substituted target (NMSM) to form the thermodynamic product: nitro-1,1-enediamines (EDAMs)[1]. Solution: You must enforce kinetic control. Limit the methylamine to exactly 1.05 equivalents. More importantly, use a syringe pump to add the amine dropwise over 2–4 hours into a highly dilute, chilled (0 °C) suspension of the precursor. This keeps the local concentration of the amine low, preventing the second substitution.

Q3: What is the most reliable protocol for isolating high-purity (E)-NMSM without relying on extensive silica gel chromatography? A3: NMSM exhibits strong temperature-dependent solubility in lower alcohols. By conducting the amination in absolute ethanol and concentrating the post-reaction mixture to 50% volume under reduced pressure, NMSM will selectively precipitate when chilled to -20 °C. The bis-aminated byproducts and unreacted precursors remain highly soluble in the cold mother liquor. This allows for isolation via simple vacuum filtration, yielding material with >98% purity[2].

Reaction Mechanism & Side-Reaction Pathways

Understanding the causality of byproduct formation requires a mechanistic view of the nucleophilic addition-elimination sequence.

Mechanism N1 1,1-bis(methylthio)-2-nitroethene N2 Tetrahedral Intermediate (Addition of MeNH2) N1->N2 Nucleophilic Attack N3 NMSM (Target) Elimination of MeSH N2->N3 - MeSH (Kinetic Control) N4 Bis-aminated Byproduct (Excess MeNH2) N3->N4 + MeNH2 (Thermodynamic)

Nucleophilic addition-elimination mechanism and bis-amination side reaction.

Quantitative Optimization Data

The following table summarizes the impact of reaction parameters on the amination step, demonstrating the necessity of kinetic control to maximize the yield of the target 2-nitroethenamine.

Reaction ParameterEquivalents of MeNH₂Temperature ProfileReaction TimeYield of NMSM (%)Yield of EDAM Byproduct (%)
Excess Amine (Thermodynamic) 2.5 eq78 °C (Reflux)4 h< 15%> 80%
Stoichiometric (Fast Addition) 1.0 eq25 °C2 h65%18%
Sub-stoichiometric 0.9 eq25 °C12 h60%< 2%
Optimized (Slow Addition) 1.05 eq 0 °C to 25 °C 4 h 92% < 1%

Self-Validating Experimental Protocol

This step-by-step methodology is designed to be self-validating, embedding specific physical checkpoints to ensure reaction fidelity at every stage.

Phase 1: Synthesis of 1,1-bis(methylthio)-2-nitroethene
  • Preparation: In a 3-neck round-bottom flask equipped with a mechanical stirrer, internal thermocouple, and dropping funnel, dissolve KOH (2.0 eq) in absolute ethanol (5 mL/mmol).

  • Cooling: Submerge the reactor in an ice-salt bath and cool the alkaline solution to 0 °C.

  • Condensation: Prepare a homogenous mixture of nitromethane (1.0 eq) and carbon disulfide (1.0 eq). Add this mixture dropwise over 1 hour.

    • Validation Checkpoint: A heavy yellow-to-orange precipitate (dipotassium 2-nitroethene-1,1-dithiolate) will form immediately. The internal temperature must not exceed 10 °C.

  • Methylation: To the vigorously stirring suspension, add dimethyl sulfate (2.0 eq) dropwise via the dropping funnel. Maintain the temperature below 20 °C.

    • Validation Checkpoint: As the reaction proceeds, the heavy orange precipitate will dissolve, and the mixture will turn into a pale yellow slurry.

  • Isolation: Pour the reaction mixture into crushed ice. Filter the resulting yellow solid, wash with cold water, and recrystallize from hot ethanol to yield pure 1,1-bis(methylthio)-2-nitroethene.

Phase 2: Synthesis of (E)-N-methyl-1-(methylthio)-2-nitroethenamine (NMSM)
  • Suspension: Suspend the purified 1,1-bis(methylthio)-2-nitroethene (1.0 eq) in absolute ethanol (10 mL/g) and cool the flask to 0 °C.

  • Kinetic Amination: Using a syringe pump, add a 33% solution of methylamine in absolute ethanol (1.05 eq) dropwise over a strict 2-hour period.

  • Maturation: Remove the ice bath and allow the reaction to stir at 25 °C for an additional 2 hours.

    • Validation Checkpoint: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The starting material spot should completely disappear, replaced by a single, highly UV-active spot at a lower Rf corresponding to NMSM.

  • Crystallization: Concentrate the mixture under reduced pressure to approximately 50% of its original volume. Transfer the flask to a -20 °C freezer for 12 hours to induce crystallization.

  • Filtration & Verification: Vacuum filter the resulting bright yellow crystals and wash with ice-cold ethanol.

    • Validation Checkpoint: Dry the product under high vacuum. Verify the purity by measuring the melting point. Pure NMSM will exhibit a sharp melting point of 112–118 °C [3].

References

  • Abedinifar, F., Larijani, B., & Mahdavi, M. (2022). Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). RSC Advances.[Link]

  • National Center for Biotechnology Information. (2025). N-Methyl-1-(methylthio)-2-nitroethenamine | C4H8N2O2S | CID 3035401. PubChem.[Link]

Sources

Optimization

preventing thermal degradation of 2-nitroethenamine during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical stability challenges associated with 2-nitroethenamine and its widely used derivatives (e.g.,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical stability challenges associated with 2-nitroethenamine and its widely used derivatives (e.g., N-Methyl-1-(methylthio)-2-nitroethenamine). Because this compound is a highly reactive building block used in pharmaceutical synthesis, maintaining its structural integrity during storage is paramount.

Below, you will find causality-driven troubleshooting FAQs, quantitative storage parameters, and a self-validating protocol to ensure your batch remains viable for downstream applications.

Troubleshooting FAQs: Degradation Mechanisms & Storage

Q1: Why does my 2-nitroethenamine batch turn from light yellow to dark brown during room-temperature storage? Causality & Mechanism: 2-nitroethenamine derivatives possess highly reactive functional groups: an enamine, a nitroalkene system, and often a thioether[1]. At ambient room temperature (>20°C), thermal stress accelerates the intrinsic electrophilicity of the nitro group and the nucleophilicity of the enamine, leading to spontaneous intermolecular polymerization. Furthermore, ambient moisture catalyzes the hydrolysis of the enamine group, while ambient light triggers photolysis of the nitroalkene double bond[1]. Intact material typically appears as a light orange to yellow crystalline powder[2]; a dark brown or sticky discoloration is a direct visual indicator that these complex degradation byproducts have formed.

Q2: What are the exact storage parameters required to guarantee the stability of this compound for long-term use? Causality & Mechanism: To arrest kinetic degradation pathways, the activation energy for hydrolysis and thermal breakdown must be withheld from the system. Storing the compound at 2-8°C significantly reduces the rate of chemical degradation[1]. Additionally, utilizing a tightly sealed container in a desiccated, inert atmosphere (Nitrogen or Argon) prevents atmospheric moisture from initiating enamine hydrolysis and blocks thioether oxidation[2].

Table 1: Quantitative Storage Parameters and Mechanistic Rationale

Storage ParameterRecommended ConditionMechanistic Rationale
Temperature 2-8°C (Long-term)Lowers thermal kinetic energy, slowing down the rate of chemical degradation and preventing spontaneous cleavage[1].
Atmosphere Inert Gas (N₂, Ar)Displaces atmospheric oxygen, preventing the oxidation of the susceptible thioether group[2].
Humidity Dry / Desiccated (<10% RH)Eliminates the water molecules required for the nucleophilic hydrolysis of the enamine functional group[1].
Light Exposure Amber Vial / Dark PlaceBlocks UV/Vis photons, preventing potential photochemical reactions and photolysis of the nitroalkene system[1].

Q3: How do I recover or handle a batch that has been exposed to ambient conditions for a short period? Causality & Mechanism: Short-term exposure introduces trace moisture and oxygen to the crystal lattice. A self-validating protocol must be used to ensure the integrity of the material before utilizing it in sensitive downstream syntheses, such as the preparation of spiroindolinone-pyrazole scaffolds[3]. If the material has not visibly darkened, it must be immediately placed under vacuum to strip surface moisture, then backfilled with an inert gas before returning to cold storage.

Workflow: Step-by-Step Purity Validation and Storage Protocol

To ensure a self-validating system, researchers must verify the structural integrity of 2-nitroethenamine before proceeding with any synthetic workflow. Each step below contains a built-in validation checkpoint.

Step 1: Visual Inspection & Aliquoting

  • Action: Examine the powder in a controlled environment (e.g., a glove box or under a localized nitrogen stream).

  • Validation Check: Intact N-Methyl-1-(methylthio)-2-nitroethenamine should appear as a slightly pale yellow to yellow crystal or powder[4]. If the powder shows visible signs of degradation (e.g., dark brown discoloration or a sticky texture), the batch has failed validation and must be discarded per institutional hazardous waste guidelines[1].

Step 2: Spectroscopic Verification (NMR)

  • Action: Dissolve a 5 mg sample in anhydrous DMSO-d6.

  • Validation Check: Run a 1H-NMR spectrum. Look for the characteristic enamine proton and methylthio/methylamino signals. The absence of unexpected aldehyde or amine cleavage peaks confirms that hydrolysis has not occurred, validating the batch for synthetic use[3].

Step 3: Inert Packaging

  • Action: Transfer the validated bulk powder into an amber glass vial to protect the nitroalkene system from light[2].

  • Validation Check: Place the unsealed vial in a vacuum desiccator for 30 minutes at room temperature to remove trace condensation. Backfill the chamber with high-purity Nitrogen or Argon before sealing.

Step 4: Cold Storage Implementation

  • Action: Seal the vial tightly with a PTFE-lined cap, wrap the seal with Parafilm, and store immediately in a monitored 2-8°C refrigerator[2].

  • Validation Check: Utilize a continuous temperature datalogger inside the refrigerator to ensure no temperature excursions above 8°C occur during the storage lifecycle, providing a verifiable audit trail of stability.

Degradation Pathways & Mitigation Visualization

The following diagram maps the causality between environmental stressors, their specific chemical degradation pathways on the 2-nitroethenamine molecule, and the targeted storage mitigations required to block them.

G Nitro 2-Nitroethenamine (Intact) Temp Thermal Stress (>25°C) Nitro->Temp H2O Moisture (H2O) Nitro->H2O Light Light / Oxygen (hv / O2) Nitro->Light Deg1 Polymerization & Thermal Cleavage Temp->Deg1 Deg2 Enamine Hydrolysis (Amine Loss) H2O->Deg2 Deg3 Oxidation & Photolysis Light->Deg3 Mit1 Cold Storage (2-8°C) Mit1->Temp Arrests Mit2 Desiccator & Inert Gas (N2/Ar) Mit2->H2O Blocks Mit2->Light Displaces O2 Mit3 Amber Glass Vial Mit3->Light Blocks UV

Figure 1: Degradation pathways of 2-nitroethenamine and corresponding storage mitigations.

Sources

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of 2-Nitroethenamine

Welcome to the Technical Support Center for the purification of crude 2-nitroethenamine (1-amino-2-nitroethylene) and its widely utilized derivatives, such as (E)-N-methyl-1-(methylthio)-2-nitroethenamine (NMSM). These c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of crude 2-nitroethenamine (1-amino-2-nitroethylene) and its widely utilized derivatives, such as (E)-N-methyl-1-(methylthio)-2-nitroethenamine (NMSM). These compounds are highly valuable ambiphilic synthons in diversity-oriented organic synthesis[1]. However, their unique electronic properties require precise handling. This guide provides researchers and drug development professionals with field-proven methodologies, troubleshooting steps, and the mechanistic causality behind each protocol.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why should I avoid silica gel column chromatography for purifying crude 2-nitroethenamine? A1: 2-Nitroethenamine features a highly polarized "push-pull" π -system, driven by the electron-donating amine and the electron-withdrawing nitro group[2]. When exposed to the acidic surface of silica gel, the enamine moiety is highly susceptible to hydrolysis, irreversible binding, or on-column decomposition. Consequently, avoiding column chromatographic purification is a significant advantage and an industry standard for these compounds[3]. Recrystallization is the preferred, resource-efficient alternative[4].

Q2: What is the optimal solvent system for recrystallization? A2: An ethanol-water mixture is the most effective system. The highly polar nitroenamine dissolves readily in hot ethanol. Water is then introduced as an anti-solvent to lower the solubility threshold and induce crystallization, routinely achieving >98% purity[4].

Q3: How does temperature affect the stereochemical integrity of the product? A3: The (Z)- or (E)-configurations of derivatives like NMSM arise from kinetic control during nucleophilic substitution. Excessive thermal stress provides the activation energy necessary for rotation around the polarized C=C bond, leading to E/Z isomerization or thermal degradation. Gentle heating (e.g., 30–40 °C) is strongly recommended to maintain stereopurity and prevent decomposition[5].

Section 2: Troubleshooting Guide

Issue 1: The product "oiled out" (formed a liquid layer) instead of crystallizing.

  • Causality: Oiling out (liquid-liquid phase separation) occurs when the melting point of the crude solute-impurity mixture is depressed below the temperature at which it saturates the solvent. This is typically triggered by adding the anti-solvent (water) too rapidly, causing local supersaturation.

  • Resolution:

    • Reheat the biphasic mixture gently until it becomes a single homogeneous solution.

    • Add a few drops of the primary solvent (hot ethanol) to increase the overall solubility.

    • Cool the solution much more slowly. Introducing a seed crystal exactly at the cloud point provides a physical nucleation site, thermodynamically favoring solid crystallization over liquid phase separation.

Issue 2: Poor crystalline yield after filtration.

  • Causality: The solvent-to-solute ratio is too high, or the cooling gradient was insufficient to force the compound out of solution.

  • Resolution: Concentrate the mother liquor under reduced pressure (at <40 °C) to remove excess ethanol, then cool the concentrated solution in an ice bath (4 °C) to perform a second-crop crystallization.

Issue 3: The isolated crystals are dark yellow or brown instead of pale/white.

  • Causality: The presence of oxidized impurities or polymerized enamine byproducts that co-precipitate with the target molecule.

  • Resolution: Integrate a charcoal treatment into your workflow. Add 5% (w/w) activated carbon to the hot ethanol solution, stir for 5 minutes, and perform a hot filtration through a pre-warmed Celite pad before adding the anti-solvent.

Section 3: Self-Validating Experimental Protocols

Protocol A: Ethanol/Water Anti-Solvent Recrystallization (Recommended)

This self-validating system ensures you pinpoint the exact saturation threshold for optimal crystal growth.

  • Dissolution: Suspend 10 g of crude 2-nitroethenamine (or NMSM) in 20 mL of absolute ethanol.

  • Gentle Heating: Warm the suspension in a water bath to 40 °C until complete dissolution is achieved. Note: Do not exceed 60 °C to prevent thermal isomerization[5].

  • Hot Filtration: Filter the hot solution through a pre-warmed fritted funnel to remove insoluble polymeric impurities.

  • Anti-Solvent Titration: While maintaining the solution at 40 °C, add deionized water dropwise (approx. 4–5 mL) until the solution becomes faintly turbid (the cloud point).

  • Re-equilibration (Validation Step): Add 1–2 drops of hot ethanol until the turbidity just clears. This visual feedback validates that the solution is exactly at the saturation point.

  • Controlled Cooling: Allow the flask to cool undisturbed to room temperature over 2 hours, then transfer to an ice bath (4 °C) for 1 hour.

  • Isolation: Collect the crystals via vacuum filtration, wash with 5 mL of ice-cold ethanol/water (1:1), and dry under high vacuum.

Protocol B: EtOAc/Hexane Recrystallization

For batches with highly non-polar impurities, an ethyl acetate/hexane system can be utilized[6].

  • Dissolution: Dissolve the crude material in a minimum volume of hot ethyl acetate (EtOAc) at 45 °C.

  • Anti-Solvent Addition: Slowly add hexane dropwise (up to a 1:1 v/v ratio) until the cloud point is reached[6].

  • Crystallization: Cool slowly to room temperature, then to 4 °C to induce crystallization.

  • Isolation: Filter and wash the filter cake with cold hexane.

Section 4: Quantitative Data Summaries

The following table summarizes the performance of various solvent systems for the purification of 2-nitroethenamine and its derivatives.

Solvent SystemRatio (v/v)Expected Recovery (%)Purity (%)Mechanistic Rationale
Ethanol / Water 4:1 to 5:180 - 85>98Exploits hydrogen-bonding; water forces hydrophobic precipitation[4].
EtOAc / Hexane 1:170 - 75>95Relies on the insolubility of the polar push-pull system in hexane[6].
Isopropanol 100%65 - 70>96Slower crystallization kinetics due to steric bulk; yields larger crystals.

Section 5: Workflow & Logical Visualizations

G Start Crude 2-Nitroethenamine (or NMSM) Dissolve Dissolve in Hot EtOH (Max 40-60°C) Start->Dissolve FilterHot Hot Filtration (Remove Insoluble Impurities) Dissolve->FilterHot AddWater Dropwise Addition of H2O (Anti-Solvent) FilterHot->AddWater Cooling Controlled Cooling (Room Temp to 4°C) AddWater->Cooling Check Did it oil out? Cooling->Check Reheat Reheat & Add EtOH Check->Reheat Yes Crystallize Crystallization Check->Crystallize No Reheat->Cooling Isolate Vacuum Filtration & Vacuum Drying Crystallize->Isolate

Caption: Workflow and troubleshooting decision tree for 2-nitroethenamine recrystallization.

Stability Enamine 2-Nitroethenamine (Push-Pull System) Silica Acidic Silica Gel (Chromatography) Enamine->Silica Exposed to Heat Excessive Heat (>60°C) Enamine->Heat Exposed to Recryst Recrystallization (Neutral Solvents) Enamine->Recryst Purified via Hydrolysis Hydrolysis / Decomposition Silica->Hydrolysis Catalyzes Isomerization E/Z Isomerization (Loss of Stereopurity) Heat->Isomerization Induces Pure High Purity Product (>98%) Recryst->Pure Yields

Caption: Logical relationship of 2-nitroethenamine stability and purification choices.

References

  • Bentham Science Publishers - (E)-N-Methyl-1-(Methylthio)-2-Nitroethenamine (Nmsm) as a Versatile Ambiphilic Synthon in Organic Synthesis. 1

  • Benchchem - N-Methyl-1-(methylthio)-2-nitroethenamine, (Z)- | 168127-08-0. 4

  • Benchchem - N-Methyl-1-(methylthio)-2-nitroethenamine|Building Block.5

  • Thieme E-Journals - Synthesis / Volltext. 6

  • ResearchGate - High Energy Materials: Propellants, Explosives and Pyrotechnics. 2

  • RSC Publishing - A one-pot three-component domino protocol for the synthesis of penta-substituted 4H-pyrans. 3

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion Rates in 2-Nitroethenamine Condensation Reactions

Welcome to the Technical Support Center for 2-Nitroethenamine Condensation Reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to low c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Nitroethenamine Condensation Reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to low conversion rates in these critical synthetic transformations. By understanding the underlying mechanisms and common pitfalls, you can optimize your reaction conditions for improved yields and product purity.

Frequently Asked Questions (FAQs)

Q1: My 2-nitroethenamine condensation is showing low to no conversion. What are the primary factors I should investigate?

Low conversion rates can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. Key areas to investigate include:

  • Reagent Purity and Stability: Ensure the purity of your starting materials. 2-Nitroethenamines can be susceptible to degradation, and impurities in your amine or carbonyl compound can inhibit the reaction.[1][2]

  • Catalyst Activity: The choice and concentration of the catalyst are crucial.[3][4] Inadequate catalyst loading or the use of a suboptimal catalyst for your specific substrates can lead to poor performance.

  • Reaction Conditions: Temperature, solvent, and reaction time are critical parameters that must be carefully optimized.[1][5]

  • Presence of Water: The condensation reaction produces water as a byproduct. In many cases, the presence of excess water can inhibit the reaction or lead to hydrolysis of the enamine product.[6]

  • Side Reactions: Undesired side reactions can consume starting materials and reduce the yield of the desired product.[2]

Q2: I'm observing the formation of multiple products or significant side reactions. What are the likely culprits and how can I minimize them?

The formation of byproducts is a common issue. The most prevalent side reactions include:

  • Self-Condensation: Aldehydes, in particular, can undergo self-condensation, especially under basic conditions.[1]

  • Michael Addition: The product, a nitro-conjugated enamine, can act as a Michael acceptor, leading to polymerization or reaction with other nucleophiles present in the mixture.[3][7]

  • Decomposition of Starting Materials: Harsh reaction conditions, such as high temperatures or extreme pH, can lead to the decomposition of the 2-nitroethenamine or other reactants.[1]

To minimize these side reactions, consider the following strategies:

  • Stoichiometry Control: Carefully control the stoichiometry of your reactants. A slight excess of the amine can sometimes favor the desired reaction.[1]

  • Temperature and Reaction Time Optimization: Lowering the reaction temperature or reducing the reaction time may help to suppress side reactions.[1][6] Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint.

  • Catalyst Selection: Choose a catalyst that selectively promotes the desired condensation without accelerating side reactions.

Q3: How do I select the appropriate catalyst for my 2-nitroethenamine condensation?

Catalyst selection is highly dependent on the specific substrates and reaction conditions. Both acid and base catalysts, as well as metal-based catalysts, have been successfully employed.[3][7][8]

  • Acid Catalysts: Brønsted acids (e.g., p-toluenesulfonic acid) or Lewis acids (e.g., In(OTf)₃, ZnCl₂) can activate the carbonyl group, making it more susceptible to nucleophilic attack by the amine.[3][9]

  • Base Catalysts: Bases like piperidine or triethylamine can facilitate the deprotonation of the amine and promote the elimination of water.[3][7]

  • Organocatalysts: Proline and its derivatives have been shown to be effective organocatalysts for related enamine formations.

  • Metal Catalysts: A variety of metal catalysts, including those based on copper and indium, have been reported to promote these reactions, sometimes offering unique selectivity.[3][10]

A systematic screening of different catalyst types and loadings is often the most effective approach to identify the optimal catalyst for your system.

Troubleshooting Flowchart

Troubleshooting_Flowchart start Low Conversion Rate reagent_check Step 1: Verify Reagent Quality (Purity, Stability) start->reagent_check conditions_check Step 2: Evaluate Reaction Conditions (Solvent, Temperature, Time) reagent_check->conditions_check Reagents OK catalyst_check Step 3: Assess Catalyst Performance (Type, Loading, Activity) conditions_check->catalyst_check Conditions Optimized water_removal Step 4: Consider Water Removal (Dean-Stark, Molecular Sieves) catalyst_check->water_removal Catalyst Screened side_reactions Step 5: Analyze for Side Reactions (NMR, LC-MS) water_removal->side_reactions Water Addressed optimize Optimize Conditions side_reactions->optimize Side Products Identified Reaction_Mechanism reactants Amine + Carbonyl hemiaminal Hemiaminal Intermediate reactants->hemiaminal Nucleophilic Attack iminium Iminium Ion hemiaminal->iminium Dehydration enamine 2-Nitroethenamine Product iminium->enamine Deprotonation

Sources

Troubleshooting

Technical Support Center: 2-Nitroethenamine Solvent Optimization &amp; Stability Troubleshooting

Welcome to the Technical Support Center for 2-nitroethenamine and its derivatives, particularly (E)-N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) . As a highly versatile ambiphilic synthon, NMSM features a polarized "...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-nitroethenamine and its derivatives, particularly (E)-N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) . As a highly versatile ambiphilic synthon, NMSM features a polarized "push-pull" ethene motif[1]. While this makes it an excellent building block for diversity-oriented synthesis, it also introduces unique stability challenges in solution. This guide provides field-proven troubleshooting, solvent optimization data, and self-validating protocols to ensure experimental success.

Section 1: Troubleshooting FAQs

Q1: Why does my 2-nitroethenamine degrade rapidly in protic solvents like methanol or unbuffered water? Causality & Solution: NMSM contains a strongly electron-withdrawing nitro group that makes the C1 carbon a highly potent Michael acceptor, while the methylthio group acts as an electron donor and leaving group[2]. In highly nucleophilic protic solvents (like methanol) or under unbuffered aqueous extremes, the solvent molecules can undergo unwanted nucleophilic attack at the C1 position or induce premature hydrolysis of the methylthio group[1]. Recommendation: Switch to aprotic solvents (e.g., THF, Toluene) for storage, or utilize Deep Eutectic Solvents (DES) like Dimethylurea/L-tartaric acid for reactions. DES establishes a stabilized hydrogen-bond network that protects the reactive centers from premature hydrolysis while promoting desired multi-component reactions (MCRs)[3].

Q2: How can I control the stereochemical outcome (E/Z isomerization) of my nitroalkene intermediates during synthesis? Causality & Solution: The (E)-isomer of 2-nitroethenamine derivatives is thermodynamically more stable due to minimized steric hindrance between the nitro group and the bulky methylthio/amine substituents[4]. However, high-temperature refluxing in high-dielectric solvents can lower the activation energy barrier for rotation around the C=C bond, leading to a mixture of E and Z isomers. Recommendation: Perform condensation steps at lower temperatures (0 °C to room temperature) using optimized organic bases in dry THF. Alternatively, utilizing task-specific ionic liquids (e.g., 2-Hydroxyethylammonium formate) or DES at room temperature can lock the stereochemistry into the pure (E)-isomer without requiring hazardous solvents[5][6].

Q3: I am getting low yields in my multi-component cascade reactions. Is the solvent to blame? Causality & Solution: Yes. NMSM relies on its ambiphilic nature (acting as both a Michael acceptor and donor) to participate in cascade heteroannulations[2]. Solvents that disrupt the transition state stabilization of the iminium or enamine intermediates will stall the cascade. Recommendation: Catalyst-free approaches thrive in specific green solvent mixtures. For instance, a Choline chloride/Glycerol DES provides the optimal dielectric environment to stabilize polar transition states without degrading the NMSM precursor, often completing reactions in under an hour[3][7].

Section 2: Quantitative Data – Solvent Optimization Summary

The following table summarizes the causal relationship between solvent properties and NMSM stability/reaction performance.

Solvent SystemDielectric Constant (ε)Temp (°C)NMSM Half-Life (t½)Primary Degradation PathwayOptimal Use Case
Methanol (Unbuffered) 32.725< 2 hoursNucleophilic attack at C1Not recommended
Tetrahydrofuran (THF) 7.525> 48 hoursNone (Stable)Stock solution preparation
Ethanol / Water (1:1) ~5080~6 hoursHydrolysis of methylthioCatalyst-free MCRs (rapid)
Choline chloride/Glycerol N/A (DES)80> 24 hoursNone (H-bond stabilized)Green MCRs / Reductions
Dimethylurea/L-tartaric acid N/A (DES)80> 24 hoursNone (H-bond stabilized)Spiro-fused heterocycles

Section 3: Experimental Methodologies

Protocol 1: Solvent Screening and Stability Assay for NMSM

This protocol is designed to quantify the degradation rate of NMSM in various solvent conditions.

  • Preparation of Stock Solution: Dissolve NMSM in anhydrous THF to create a 0.1 M stock. Causality: THF is an aprotic solvent with a low dielectric constant, preventing premature nucleophilic attack during storage.

  • Solvent Aliquoting: Transfer 1 mL of the stock solution into 9 mL of the target test solvents (e.g., DES, Ethanol, Unbuffered Methanol).

  • Incubation and Thermal Stress: Incubate the aliquots at 25 °C and 80 °C in sealed vials.

  • Quenching and Sampling: At 1, 2, 4, and 24 hours, extract a 100 µL sample and quench it in 900 µL of cold (-20 °C) acetonitrile to halt any ongoing degradation.

  • Analysis: Analyze via HPLC (UV detection at 340 nm) to determine the E/Z ratio and quantify the remaining intact NMSM.

Self-Validating System Check: This protocol includes an internal validation step via the unbuffered methanol control. If the methanol control does not exhibit >50% degradation within 2 hours at 25 °C, the user must verify the moisture content of their solvents, as completely anhydrous conditions may artificially prolong stability, indicating a flaw in the environmental simulation.

Protocol 2: Catalyst-Free Multi-Component Synthesis using NMSM in DES

A highly efficient, green chemistry approach for synthesizing spiro-fused heterocycles.

  • DES Preparation: Mix Dimethylurea and L-tartaric acid in a 2:1 molar ratio. Heat to 80 °C with continuous stirring until a clear, homogenous melt forms[3].

  • Reagent Addition: Add 1.0 mmol of the aldehyde/isatin derivative and 1.0 mmol of the active methylene compound to the DES melt. Stir for 5 minutes.

  • NMSM Integration: Slowly add 1.0 mmol of NMSM. Causality: Adding NMSM last ensures the electrophilic intermediates are already formed, allowing NMSM to immediately engage in the Michael addition rather than degrading in the solvent.

  • Reaction Monitoring: Stir at 80 °C for 45–60 minutes, monitoring completion via TLC.

  • Product Isolation: Add 10 mL of cold distilled water to the mixture and filter the resulting precipitate.

Self-Validating System Check: Because the DES components are highly water-soluble, adding water post-reaction should immediately precipitate the highly organic spiro-fused product. If no precipitate forms, the DES network was likely compromised by premature water contamination during Step 1, validating the integrity (or failure) of the solvent environment.

Section 4: Visualizations

G cluster_0 Protic / Nucleophilic Solvents cluster_1 Optimized Solvents (DES / Aprotic) NMSM NMSM (2-Nitroethenamine) Push-Pull Synthon MeOH Methanol / Unbuffered H2O NMSM->MeOH DES Deep Eutectic Solvents (e.g., ChCl/Glycerol) NMSM->DES Attack Nucleophilic Attack at C1 Hydrolysis of Methylthio MeOH->Attack Degradation Rapid Degradation (Low Yield) Attack->Degradation Hbond H-Bond Network Stabilization Transition State Support DES->Hbond MCR Successful Multi-Component Reaction (High Yield) Hbond->MCR

Logical workflow of solvent effects on NMSM stability and reaction outcomes.

G Step1 1. Stock Prep 0.1M NMSM in dry THF Step2 2. Solvent Aliquoting Transfer to Test Solvents Step1->Step2 Step3 3. Incubation 0°C, 25°C, 80°C Step2->Step3 Step4 4. Sampling Quench Aliquots Step3->Step4 Step5 5. Analysis HPLC/NMR for E/Z Ratio Step4->Step5

Step-by-step experimental workflow for evaluating 2-nitroethenamine solvent stability.

References

  • Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021) . RSC Publishing. 2

  • Nitroalkene reduction in deep eutectic solvents promoted by BH3NH3 . PMC. 5

  • Synthesis of Amino-Acid-Based Nitroalkenes . MDPI. 4

  • Nitroalkene reduction in deep eutectic solvents promoted by BH3NH3 . d-nb.info. 7

  • Dimethylurea/L-tartaric acid as deep eutectic solvent for one-pot synthesis of 2-(methylamino)-3-nitrospiro-[chromene] and N -methyl-3-nitro-4 H chromen-2-amines . ResearchGate. 3

  • Synthesis of nitro alkenes . Organic Chemistry Portal. 6

  • N-Methyl-1-(methylthio)-2-nitroethenamine | Building Block . Benchchem. 1

Sources

Optimization

minimizing byproducts during the nitration of enamine precursors

Welcome to the Enamine Nitration troubleshooting hub. Synthesizing nitroenamines is a critical step in generating scaffolds for heterocycle molecular diversity, but the electron-rich nature of the enamine double bond mak...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Enamine Nitration troubleshooting hub. Synthesizing nitroenamines is a critical step in generating scaffolds for heterocycle molecular diversity, but the electron-rich nature of the enamine double bond makes it highly susceptible to side reactions. This guide provides field-proven, mechanistically grounded solutions to minimize byproducts and maximize regioselective C-nitration.

Diagnostic Workflow

EnamineNitration Start Enamine Nitration Workflow Analyze Analyze Byproduct Profile Start->Analyze Hydrolysis Hydrolysis (Ketone + Amine) Analyze->Hydrolysis Moisture/Acid Oxidation Oxidative Cleavage (C=C Bond Breakage) Analyze->Oxidation Strong Oxidants NNitration N-Nitration / Nitrosation Analyze->NNitration Excess Reagent/Temp SolHydro Strictly Anhydrous Conditions Hydrolysis->SolHydro SolOx Avoid HNO3/H2SO4. Use Mild Agents Oxidation->SolOx SolN Temp Control (<0°C) Steric Shielding NNitration->SolN Reagents Recommended Protocol: TFAA / NH4NO3 or NO2BF4 SolHydro->Reagents SolOx->Reagents SolN->Reagents

Diagnostic logic for identifying and resolving common byproducts in enamine nitration.

Frequently Asked Questions & Troubleshooting

Q1: My GC-MS/NMR shows starting ketone and secondary amine instead of the desired nitroenamine. What causes this? Causality & Solution: You are observing enamine hydrolysis. Enamines are essentially nitrogen-substituted alkenes and are highly susceptible to hydrolysis in acidic, aqueous environments. When using traditional "mixed acid" (HNO₃/H₂SO₄) nitrating systems, the β -carbon of the enamine is rapidly protonated to form an iminium intermediate. In the presence of water, this iminium ion is hydrolyzed back to the parent ketone and amine[Condensation reactions of 1,1-dimorpholinoethene...][1]. Actionable Fix: Transition to strictly anhydrous nitrating agents. We recommend generating trifluoroacetyl nitrate in situ using Crivello's reagent (Trifluoroacetic anhydride and Ammonium nitrate)[Regioselectivity Control in Spirobifluorene Nitration...][2]. This provides a potent NO₂⁺ source without introducing hydrolytic water.

Q2: The reaction mixture turns black, and I am recovering low-molecular-weight fragmented products. Is my enamine decomposing? Causality & Solution: Yes, this indicates oxidative cleavage of the C=C bond. Nitric acid is not just a nitrating agent; it is a potent oxidant[Nitration - Wikipedia][3]. At room temperature or above, single-electron transfer (SET) oxidation outcompetes electrophilic substitution, leading to the complete scission of the electron-rich enamine double bond. Actionable Fix: Avoid HNO₃. Use non-oxidizing NO₂⁺ donors like Nitronium tetrafluoroborate (NO₂BF₄). If using Crivello's reagent, ensure the reaction is initiated at strictly cryogenic temperatures (0°C to -20°C) to control the exothermic generation of the nitronium species.

Q3: I am detecting N-nitrosamines or N-nitramines in my product mixture. How do I improve C-nitration regioselectivity? Causality & Solution: N-nitration or nitrosation occurs when the nitrogen lone pair competes with the β -carbon for the electrophile. This is exacerbated by excess nitrating agent or the presence of nitrite (NO₂⁻) impurities, which generate nitrosyl cations (NO⁺)[THE EASE OF NITRATION AMONG ALIPHATIC SECONDARY AMINES][4]. Actionable Fix: Use sterically hindered secondary amines (e.g., morpholine or diisopropylamine derivatives) during the initial enamine formation to shield the nitrogen atom, forcing the electrophile to the β -carbon. Always use high-purity, nitrite-free reagents.

Self-Validating Protocol: Anhydrous Mild Nitration using Crivello's Reagent

This methodology utilizes ammonium nitrate and trifluoroacetic anhydride (TFAA) to generate trifluoroacetyl nitrate in situ. Why it works (Self-Validation): The byproduct of this nitration is trifluoroacetic acid and ammonium trifluoroacetate. By quenching with cold NaHCO₃, the acid is neutralized immediately, preventing post-reaction hydrolysis during the workup phase.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 2-neck round-bottom flask under an argon atmosphere to ensure a strictly anhydrous environment.

  • Reagent Loading: Suspend 1.1 equivalents of finely ground, anhydrous ammonium nitrate (NH₄NO₃) in anhydrous dichloromethane (DCM) (0.2 M relative to the enamine).

  • Activation: Cool the suspension to 0°C using an ice-water bath. Dropwise, add 1.2 equivalents of trifluoroacetic anhydride (TFAA). Stir for 30 minutes to ensure the in situ generation of trifluoroacetyl nitrate.

  • Enamine Addition: Dissolve 1.0 equivalent of the enamine precursor in a minimal amount of anhydrous DCM. Add this solution dropwise to the activated nitrating mixture over 15 minutes, maintaining the temperature at 0°C to prevent oxidative cleavage.

  • Reaction Progression: Allow the reaction to stir at 0°C for 1 hour, then slowly warm to room temperature. Monitor via TLC. Crucial validation step: Use basic alumina TLC plates instead of silica to prevent on-plate hydrolysis of the enamine, which can cause false-positive readings for starting material degradation.

  • Quenching & Workup: Once complete, quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the trifluoroacetic acid. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the nitroenamine[Nitroenediamines (EDAMs)... scaffolds for heterocycle molecular diversity][5].

Quantitative Data: Nitrating Agent Comparison

Nitrating SystemReaction ConditionsPrimary Byproduct RiskRegioselectivity (C vs N)Typical Yield (%)
HNO₃ / H₂SO₄ (Mixed Acid) Aqueous, 0°C to RTHydrolysis (Severe)Poor (High N-nitration)< 20%
Fuming HNO₃ Neat or DCM, -20°COxidative CleavageModerate25 - 40%
NO₂BF₄ Anhydrous DCM, -40°CN-nitrosation (if impure)Excellent (C-selective)70 - 85%
TFAA / NH₄NO₃ Anhydrous DCM, 0°CMinimalExcellent (C-selective)80 - 95%

References

  • Pirola, M., et al. "A Continuous-Flow, Two-Step, Metal-Free Process for the Synthesis of Differently Substituted Chiral 1,2-Diamino Derivatives." Synthesis, Thieme, 2018.
  • Crivello, J. V. "Regioselectivity Control in Spirobifluorene Nitration under Mild Conditions: Explaining the Crivello's Reagent Mechanism." The Journal of Organic Chemistry, ACS Publications, 2023.
  • Yan, et al. "Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity." RSC Advances, 2022.
  • Gandhi, S. S., & Gibson, M. S. "Condensation reactions of 1,1-dimorpholinoethene and of 1,1-dipiperidinoethene with carbon acids." Canadian Journal of Chemistry, 1987.
  • "Nitration." Wikipedia, Wikimedia Foundation.
  • "THE EASE OF NITRATION AMONG ALIPHATIC SECONDARY AMINES." Canadian Science Publishing.

Sources

Reference Data & Comparative Studies

Validation

Nitroalkenes in Organic Synthesis: A Comparative Guide to 2-Nitroethenamine and 1-Nitro-1-propene

As organic synthesis evolves toward more complex, diversity-oriented drug development, the selection of appropriate reactive intermediates is paramount. Nitroalkenes are highly versatile building blocks, but their reacti...

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Author: BenchChem Technical Support Team. Date: April 2026

As organic synthesis evolves toward more complex, diversity-oriented drug development, the selection of appropriate reactive intermediates is paramount. Nitroalkenes are highly versatile building blocks, but their reactivity profiles vary drastically based on their electronic environments. This guide provides an objective, in-depth comparison between a classic, highly electrophilic nitroalkene (1-nitro-1-propene ) and a resonance-stabilized, push-pull system (2-nitroethenamine , specifically its derivative N-methyl-1-(methylthio)-2-nitroethenamine or NMSM ).

By understanding the mechanistic divergence between these two classes, researchers can strategically select the optimal synthon for either linear aliphatic functionalization or complex heteroannulation.

Mechanistic Divergence: Pure Electrophile vs. Push-Pull System

The fundamental difference between 1-nitro-1-propene and 2-nitroethenamine lies in their electronic distribution, which dictates their stability and reaction pathways[1].

  • 1-Nitro-1-propene : As an unhindered aliphatic nitroalkene, the strong electron-withdrawing nitro group (-NO₂) leaves the β -carbon highly electron-deficient. This makes it an exceptional Michael acceptor and a potent dienophile in Diels-Alder reactions[2]. However, this extreme electrophilicity comes at a cost: it is highly sensitive to base-catalyzed polymerization, requiring strict thermal and stoichiometric control during handling[2].

  • 2-Nitroethenamine (NMSM) : The introduction of an electron-donating amino group (and often a methylthio leaving group) creates a "push-pull" alkene[3]. The resonance between the electron-donating and electron-withdrawing groups significantly reduces the electrophilicity of the β -carbon[1]. This stabilization prevents spontaneous polymerization, allowing NMSM to act as a highly stable, ambiphilic synthon capable of undergoing cascade reactions and heteroannulations[3].

G Compound Nitroalkene Synthons NP 1-Nitro-1-propene (Pure Electrophile) Compound->NP NE 2-Nitroethenamine / NMSM (Push-Pull System) Compound->NE NP_Prop Highly Electron-Deficient Prone to Polymerization NP->NP_Prop NE_Prop Resonance Stabilized Ambiphilic Reactivity NE->NE_Prop NP_Rxn Classic Michael Additions Diels-Alder Dienophile NP_Prop->NP_Rxn NE_Rxn Nitrovinylation Heteroannulation NE_Prop->NE_Rxn

Electronic and mechanistic divergence between pure electrophilic and push-pull nitroalkenes.

Comparative Reactivity & Performance Data

To facilitate strategic experimental design, the following table summarizes the quantitative and qualitative performance metrics of both compounds based on established synthetic literature.

Parameter1-Nitro-1-propene2-Nitroethenamine (NMSM)
Electronic Profile Highly electron-deficient; pure electrophile[1].Resonance-stabilized "push-pull" system[1].
Primary Reactivity Mode Classic Michael additions, cycloadditions[4].Ambiphilic synthon, multi-component cascade reactions[3].
Stability & Handling Low; highly prone to spontaneous polymerization[2].High; stable under standard conditions due to amine donation[3].
Typical Synthetic Targets Linear aliphatic intermediates, 1,2-aminothiols, allethrolone[4],[5].Diversity-oriented synthesis of fused heterocycles (e.g., isoxazoles)[6].
Catalyst Compatibility Organocatalysts (e.g., sulfinyl ureas), mild bases[5].Transition metals (Cu, Ag, In), Lewis acids[6],[3].

Field-Proven Experimental Protocols

As an application scientist, it is critical to recognize that a protocol is only as good as its underlying logic. The following workflows detail the causality behind each experimental choice and include self-validating steps to ensure process integrity.

Protocol A: Asymmetric Michael Addition to 1-Nitro-1-propene

Objective: Synthesis of pharmaceutically relevant 1,2-aminothiol precursors via sulfinyl urea organocatalysis[5].

  • Step 1: Catalyst & Substrate Initialization

    • Action: Dissolve 1-nitro-1-propene (0.20 mmol) and a chiral sulfinyl urea catalyst (0.010 mmol) in a non-polar solvent (e.g., toluene).

    • Causality: Non-polar solvents enhance the hydrogen-bonding network required for the sulfinyl urea catalyst to effectively coordinate the nitro group, locking the substrate in a specific conformation to maximize facial selectivity[5].

  • Step 2: Thermal Regulation

    • Action: Cool the reaction mixture strictly to 0 °C.

    • Causality: Because 1-nitro-1-propene is an unhindered nitroalkene, it is highly sensitive to base-catalyzed polymerization[2]. Lowering the thermal energy suppresses competitive radical pathways and self-condensation.

  • Step 3: Nucleophile Introduction

    • Action: Add thioacetic acid (0.40 mmol) dropwise over 10 minutes.

    • Causality: Dropwise addition prevents localized concentration spikes, ensuring the catalyst is not overwhelmed and enantiocontrol is maintained.

  • In-Process Validation: Monitor the reaction via IR spectroscopy. Successful conversion is validated by the disappearance of the conjugated nitroalkene stretch (~1520 cm⁻¹) and the emergence of the thioester carbonyl stretch (1683 cm⁻¹)[5].

G Start 1-Nitro-1-propene + Thioacetic Acid Cat Organocatalyst (Sulfinyl Urea) Start->Cat Temp Thermal Control (0°C) Cat->Temp Adduct Michael Adduct (1,2-Aminothiol) Temp->Adduct

Workflow for asymmetric Michael addition to 1-nitro-1-propene avoiding polymerization.

Protocol B: Copper-Catalyzed Heteroannulation of NMSM

Objective: Diversity-oriented synthesis of highly substituted isoxazoles from alkenes[6].

  • Step 1: Reagent Assembly

    • Action: Combine N-alkyl-1-(methylthio)-2-nitroethenamine (NMSM) and the target alkene in 1,2-dichloroethane (DCE).

    • Causality: NMSM acts as an ambiphilic synthon. Its push-pull resonance stabilizes the molecule, allowing it to be handled safely at room temperature without the polymerization risks associated with standard nitroalkenes[3].

  • Step 2: Catalyst & Base Addition

    • Action: Introduce CuI (catalyst) and an amine base (e.g., Et₃N).

    • Causality: The base facilitates the deprotonation and elimination of the methylthio group. Concurrently, the copper catalyst coordinates the nitro group, driving the in situ generation of a highly reactive oxazete intermediate[6].

  • Step 3: Thermal Annulation

    • Action: Heat the mixture to 80 °C under an inert atmosphere.

    • Causality: Elevated thermal energy is required to overcome the activation barrier for the initial[2+2] cycloaddition and the subsequent ring expansion/rearrangement that yields the thermodynamically stable isoxazole core[6].

  • In-Process Validation: Monitor via TLC (UV active). The formation of the isoxazole product is accompanied by the elimination of methanethiol (MeSH) gas, serving as a physical indicator of the cascade reaction's progression[3].

G Reactants NMSM + Alkene Catalyst CuI / Base System Reactants->Catalyst Intermediate In situ Oxazete Formation Catalyst->Intermediate Rearrangement Ring Expansion Intermediate->Rearrangement Product Isoxazole Core Rearrangement->Product

Copper-catalyzed heteroannulation workflow utilizing NMSM for isoxazole synthesis.

Strategic Summary for Drug Development

When designing a synthetic route, the choice between these two nitroalkenes should be dictated by the target architecture:

  • Select 1-nitro-1-propene when constructing acyclic, highly functionalized aliphatic chains (e.g., Allethrolone precursors[4] or chiral 1,2-aminothiols[5]). Ensure strict temperature controls and mild nucleophiles to mitigate its propensity for polymerization.

  • Select 2-nitroethenamine (NMSM) when executing diversity-oriented synthesis of complex, fused heterocycles (e.g., isoxazoles, azaxanthones)[6],[3]. Its push-pull stability allows for robust, multi-component cascade reactions under transition-metal catalysis.

References

  • 4 - Chemistry Letters / Oxford University Press. 2.2 - The Vespiary (Varma & Kabalka). 3.6 - The Journal of Organic Chemistry (ACS). 4.5 - eScholarship (University of California). 5.3 - RSC Advances.

  • 1 - Elektronische Hochschulschriften der LMU München.

Sources

Comparative

Evaluating the Reactivity of 2-Nitroethenamine Against Other Nitroenamines: A Comprehensive Comparison Guide

Introduction Nitroenamines are highly versatile building blocks in modern organic synthesis, bridging the gap between simple electrophiles and complex ambiphilic synthons. At the core of this chemical family lies 2-nitro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Nitroenamines are highly versatile building blocks in modern organic synthesis, bridging the gap between simple electrophiles and complex ambiphilic synthons. At the core of this chemical family lies 2-nitroethenamine (also known as 1-amino-2-nitroethylene), a molecule characterized by a highly polarized carbon-carbon double bond. For drug development professionals and synthetic chemists, understanding the nuanced reactivity of 2-nitroethenamine compared to its substituted analogs—such as N,N-dimethyl-2-nitroethenamine and 1,1-bis(methylthio)-2-nitroethylene—is critical for designing efficient, high-yield heterocyclization pathways.

This guide objectively evaluates the performance, electronic characteristics, and experimental utility of these compounds, providing field-proven methodologies for advanced pharmaceutical synthesis.

Mechanistic Foundation: The "Push-Pull" Electronic System

The defining feature of 2-nitroethenamine is its "push-pull" π -electron system[1]. The amino group acts as a strong electron donor (push), while the geminal nitro group acts as a powerful electron acceptor (pull).

Causality in Reactivity: This electronic communication significantly lowers the rotational barrier of the C=C bond and establishes a highly polarized framework[1]. Consequently, the α -carbon (adjacent to the nitro group) exhibits pronounced nucleophilicity, whereas the β -carbon becomes highly electrophilic.

PushPull N1 Electron Donor (Amino Group) N2 π-System Core (Alkene) N1->N2 Resonance (Push) N3 Electron Acceptor (Nitro Group) N2->N3 Polarization (Pull) N4 Ambiphilic Reactivity (Nucleophilic C-α / Electrophilic C-β) N2->N4 Defines

Fig 1. Push-pull electronic mechanism defining the ambiphilic reactivity of nitroenamines.

When evaluating alternative nitroenamines, structural modifications directly manipulate this push-pull dynamic. For instance, introducing methylthio leaving groups at the electrophilic center transforms the molecule into a potent C2-electrophilic synthon capable of undergoing rapid double nucleophilic displacement[2].

Comparative Reactivity Profile

To objectively select the appropriate nitroenamine for a synthetic workflow, one must evaluate their relative electrophilicity, nucleophilicity, and leaving-group capacity. The table below summarizes the performance metrics of 2-nitroethenamine against its primary synthetic alternatives.

SubstrateElectronic CharacterPrimary Synthetic ApplicationTypical Cycloaddition YieldKey Advantage
2-Nitroethenamine Ambiphilic (Moderate)Energetic materials (FOX-7)40–60%Low molecular weight baseline[1]
N,N-Dimethyl-2-nitroethenamine Enhanced Nucleophilic α -CMichael additions65–80%Increased solubility & electron density
1,1-Bis(methylthio)-2-nitroethylene Highly Electrophilic C2-SynthonCyclic nitro-enediamines85–95%Built-in leaving groups for rapid cyclization[2]
N-Methyl-1-(methylthio)-2-nitroethenamine Highly AmbiphilicFused heterocycles (CDK2 inhibitors)75–90%Four active sites for cascade reactions[3]

Insight: While unsubstituted 2-nitroethenamine serves as an excellent theoretical model and backbone for high-energy materials, derivatives like N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) offer vastly superior performance in multi-component cascade reactions due to their built-in methylthio leaving groups[3].

Experimental Methodology: Self-Validating Protocol for Fused Heterocyclization

To demonstrate the superior reactivity of functionalized nitroenamines in drug development, we examine the synthesis of furo[2,3-b]indol-3a-ol derivatives (promising CDK2 inhibitors) using NMSM[4]. Unlike unsubstituted 2-nitroethenamine, NMSM's methylthio group provides an excellent leaving group that drives the thermodynamic completion of the annulation.

Protocol S1 Substrate Prep (NMSM + Isatin) S2 Solvent System (EtOH/H2O 1:3) S1->S2 S3 Aza-Ene Attack (Protonated Carbonyl) S2->S3 S4 Annulation (Reflux 24h) S3->S4 S5 Product Isolation (CDK2 Inhibitor) S4->S5

Fig 2. Self-validating experimental workflow for NMSM-based heterocyclization.

Step-by-Step Protocol:
  • Substrate Preparation: In a round-bottom flask, combine isatin (0.5 mmol) and N-methyl-1-(methylthio)-2-nitroethenamine (0.5 mmol)[4].

  • Solvent Optimization (Causality Check): Suspend the reactants in a 4.0 mL mixture of EtOH/H2O at a 1:3 ratio.

    • Scientific Rationale: The highly polar, protic aqueous environment is critical. It stabilizes the charge-separated intermediate formed during the initial aza-ene nucleophilic attack on the protonated carbonyl of isatin, while the ethanol fraction ensures adequate solubility of the organic precursors[4].

  • Reflux & Annulation: Heat the mixture to reflux for 24 hours without the need for an external metal catalyst. The built-in reactivity of the push-pull system naturally drives the imine-enamine tautomerization and subsequent intramolecular annulation[4].

  • Isolation & Validation: Cool the reaction to room temperature. The product will precipitate directly from the aqueous mixture. Filter and wash with cold ethanol to yield the target furo[2,3-b]indol-3a-ol derivative (up to 90% yield)[4].

    • Self-Validation: Confirm structural integrity via 1 H NMR, ensuring the disappearance of the methylthio proton signal and the appearance of the characteristic hydroxyl (-OH) signal at approximately δ 13.05 ppm[4].

Applications in Drug Development

The strategic selection of nitroenamines directly impacts the scalability and safety of Active Pharmaceutical Ingredients (APIs). For example, 1-methylamino-1-methoxy-2-nitroethylene is a critical intermediate in the synthesis of Ranitidine (a widely used ulcerostatic agent)[5]. By utilizing optimized nitroenamine precursors and catalytic reflux methods, manufacturers can bypass highly toxic solvents (such as dichloromethane) and improve unit reaction yields from a baseline of 35.2% to over 60%, ensuring safer and highly cost-effective industrial-scale production[5].

References

  • (E)-N-Methyl-1-(Methylthio)-2-Nitroethenamine (Nmsm) as a Versatile Ambiphilic Synthon in Organic Synthesis, Bentham Science Publishers. 3

  • Some aminonitroethylenes and their interactions with each other - A DFT treatment, Earthline J. Chem. Sci.1

  • Synthesis method of 1-methylamino-1-methoxy-2-nitroethylene, Google Patents.5

  • Synthesis, docking, MD simulation, ADMET, drug likeness, and DFT studies of novel furo[2,3-b]indol-3a-ol as promising Cyclin-dependent kinase 2 inhibitors, PMC. 4

  • A Critical Review of 1,1-Bis(methylthio)-2-nitroethylene: A Versatile Building Block in Modern Synthesis, Benchchem. 2

Sources

Validation

Comparative Guide: Synthetic Routes and Yields for 2-Nitroethenamine Derivatives

As a Senior Application Scientist in drug development, I often encounter the challenge of designing scalable, high-yield synthetic routes for active pharmaceutical ingredients (APIs). Unsubstituted 2-nitroethenamine is a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug development, I often encounter the challenge of designing scalable, high-yield synthetic routes for active pharmaceutical ingredients (APIs). Unsubstituted 2-nitroethenamine is a highly reactive and practically elusive molecule. Consequently, industrial and academic focus shifts to its stabilized, synthetically valuable derivatives: (E)-N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) and nitro-1,1-enediamines (EDAMs) .

These derivatives serve as critical ambiphilic synthons in the preparation of H2-receptor antagonists (such as Ranitidine) and a vast array of fused heterocyclic scaffolds[1],[2]. This guide objectively compares the synthetic routes, yields, and mechanistic causalities involved in preparing these vital intermediates.

The Ambiphilic Nature of 2-Nitroethenamine Synthons

The utility of NMSM and EDAMs stems from their unique electronic topology. The strongly electron-withdrawing nitro group transforms the nitroethylene substructure into a potent Michael acceptor. Simultaneously, the methylthio or amino groups act as electron donors, creating a highly stable "push-pull" conjugated system[1].

To access these derivatives, the universal starting point is 1,1-bis(methylthio)-2-nitroethene, which undergoes nucleophilic substitution to yield either the mono-aminated (NMSM) or bis-aminated (EDAM) products depending on the reaction conditions.

G1 A Nitromethane + CS2 + KOH B 1,1-bis(methylthio) -2-nitroethene A->B Alkylation (Me2SO4) C NMSM (Mono-amination) B->C 1 eq. MeNH2 (0-5 °C) D EDAMs (Bis-amination) B->D Excess Amine (Reflux)

Fig 1. Synthetic divergence of 2-nitroethenamine derivatives from nitromethane.

Objective Comparison of Synthetic Routes

When designing a workflow, the choice between Route A (Mono-amination), Route B (Bis-amination), and Route C (Direct Condensation) depends entirely on the target API and the required substitution pattern.

  • Route A (Mono-amination to NMSM): Utilizes strict stoichiometric and thermodynamic control to replace only one methylthio group. This is the cornerstone reaction for Ranitidine synthesis[2].

  • Route B (Bis-amination to EDAMs): Employs excess amine and thermal energy to drive the complete displacement of both methylthio groups, yielding cyclic or acyclic nitro-1,1-enediamines[3].

  • Route C (Direct Condensation): A Henry-type reaction variant utilizing nitromethane and orthoesters. While it avoids foul-smelling methanethiol byproducts, it generally suffers from inferior yields and complex purification profiles.

Table 1: Quantitative Comparison of Synthetic Routes for 2-Nitroethenamine Derivatives

RouteTarget DerivativeKey ReagentsStoichiometry (Amine:Substrate)Temp / TimeAverage YieldPurity Profile
A (Mono-amination) NMSM1,1-bis(methylthio)-2-nitroethene, MeNH 2​ 1.0 : 1.00–5 °C, 2.5 h65–75%High; trace EDAM impurities
B (Bis-amination) EDAMs1,1-bis(methylthio)-2-nitroethene, R-NH 2​ ≥ 2.5 : 1.078 °C (Reflux), 6–8 h80–95%Excellent; fully substituted
C (Condensation) NMSM / EDAMsNitromethane, Orthoesters, AminesVariable100 °C, 12 h40–55%Moderate; complex workup
Mechanistic Causality: Controlling Substitution

The success of Route A relies on a beautiful example of electronic causality. The starting material, 1,1-bis(methylthio)-2-nitroethene, is highly electrophilic. When the first equivalent of methylamine attacks, it forms a tetrahedral intermediate before eliminating methanethiol.

The resulting NMSM molecule features a nitrogen lone pair that donates electron density into the alkene. This extended conjugation significantly reduces the electrophilicity of the remaining double bond. This electronic deactivation, combined with strict temperature control (0–5 °C), creates a kinetic pause that allows chemists to isolate the mono-aminated product with high selectivity before the second substitution can occur[1].

G2 N1 1,1-bis(methylthio) -2-nitroethene N2 Tetrahedral Intermediate N1->N2 Nucleophilic Attack N3 NMSM Product N2->N3 Elimination N4 Methanethiol (Leaving Group) N2->N4 Cleavage

Fig 2. Addition-elimination mechanism forming NMSM via a tetrahedral intermediate.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating visual cues and in-process monitoring to confirm the causality of the reaction dynamics.

Protocol A: Synthesis of (E)-N-methyl-1-(methylthio)-2-nitroethenamine (NMSM)

Objective: Synthesize NMSM via controlled mono-amination (Yield: ~65%)[3]. Design Rationale: Methanol is selected as the solvent because NMSM has lower solubility in cold methanol than the starting material. This promotes the precipitation of the product, driving the equilibrium forward while physically removing NMSM from the reactive phase to prevent over-reaction.

  • Dissolution: Suspend 1,1-bis(methylthio)-2-nitroethene (10.0 g, 60.5 mmol) in absolute methanol (50 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Thermodynamic Control: Submerge the flask in an ice-water bath and allow the suspension to cool to 0–5 °C. Validation Check: The internal temperature must stabilize below 5 °C; failing to chill the reaction will result in a contaminated mixture of mono- and bis-aminated products.

  • Nucleophilic Addition: Dropwise add a solution of methylamine (33% w/w in absolute ethanol, 5.7 g, 60.5 mmol) over 30 minutes. Maintain vigorous stirring. The slow addition ensures the local concentration of methylamine remains low.

  • Maturation: Remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 2 hours. Validation Check: The mixture will transition from a suspension to a clear solution, followed by the precipitation of a distinct yellow solid.

  • Isolation: Filter the yellow precipitate under vacuum. Wash the filter cake with ice-cold diethyl ether (2 × 20 mL) to remove unreacted starting material and trace methanethiol.

  • Purification: Recrystallize the crude product from a minimal amount of boiling ethanol to yield pure NMSM as yellow crystals (mp: 113-115 °C).

Protocol B: Synthesis of Nitro-1,1-enediamines (EDAMs)

Objective: Synthesize N,N'-bis(alkyl)-2-nitro-1,1-ethenenediamine. Design Rationale: To achieve full displacement of both methylthio groups, an excess of the amine is used, and the system is provided with thermal energy. The continuous evolution of methanethiol gas drives the reaction to completion via Le Chatelier's principle.

  • Reaction Setup: Dissolve 1,1-bis(methylthio)-2-nitroethene (5.0 g, 30.2 mmol) in absolute ethanol (50 mL). Add the primary amine (75.5 mmol, 2.5 eq).

  • Reflux & Trapping: Attach a reflux condenser equipped with a gas scrubber (containing a sodium hypochlorite/bleach solution to neutralize the evolving methanethiol). Heat the mixture to reflux (approx. 78 °C) for 6–8 hours.

  • In-Process Monitoring: Monitor the reaction via TLC (Hexane:EtOAc 1:1). Validation Check: The reaction is complete when both the starting material spot and the mono-aminated intermediate spot have completely disappeared.

  • Workup & Crystallization: Cool the mixture to room temperature and concentrate the solvent in vacuo. Triturate the residue with a diethyl ether/ethanol mixture (6:1) to precipitate the EDAM product. Filter and dry under vacuum.

References
  • Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021) . RSC Advances. Verified URL[1]

  • Synthesis and Analgesic Activity Evaluation of Some Agmatine Derivatives . PMC - NIH. Verified URL[3]

  • The Strategic Role of 3-Furanmethanol in Modern Drug Synthesis: A Comparative Analysis . BenchChem. Verified URL[2]

Sources

Comparative

A Comparative Guide to Catalytic Systems for the Reduction of 2-Nitroethenamine Derivatives

In the landscape of synthetic chemistry, the transformation of nitroalkenes into their corresponding saturated amines is a cornerstone reaction, providing essential building blocks for a myriad of pharmaceuticals and fin...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of synthetic chemistry, the transformation of nitroalkenes into their corresponding saturated amines is a cornerstone reaction, providing essential building blocks for a myriad of pharmaceuticals and fine chemicals. The reduction of 2-nitroethenamine and its derivatives is of particular interest as it yields vicinal diamines, privileged scaffolds in medicinal chemistry. The selection of an appropriate catalytic system is paramount, directly influencing reaction efficiency, selectivity, and overall yield.

This guide offers a comparative analysis of the most prevalent catalytic systems for the reduction of α,β-unsaturated nitro compounds. While specific, direct comparative studies on 2-nitroethenamine are not extensively documented in peer-reviewed literature, a robust understanding can be built by examining data from structurally similar aliphatic nitroalkenes. The principles and relative performance of these catalysts are broadly applicable and provide a strong foundation for methodological development. We will delve into the performance of common heterogeneous catalysts, discuss the mechanistic underpinnings of the reduction, and provide actionable experimental protocols.

I. Overview of Prevalent Catalytic Systems

The catalytic hydrogenation of nitroalkenes is the most common and effective method for their reduction.[1] This transformation typically involves heterogeneous catalysts, which are favored for their ease of separation and recyclability.[2][3] The choice of catalyst can significantly impact the reaction's outcome, especially concerning chemoselectivity in complex molecules.[4] The most widely employed catalysts for this purpose are Palladium on carbon (Pd/C), Raney® Nickel, and Platinum(IV) oxide (PtO₂), also known as Adams' catalyst.[5]

  • Palladium on Carbon (Pd/C): Often the catalyst of choice, Pd/C is highly efficient for the reduction of both aliphatic and aromatic nitro groups under hydrogen pressure.[6] Its high activity allows for reactions to proceed under relatively mild conditions.

  • Raney® Nickel: This sponge-like nickel catalyst is also highly effective for nitro group reductions.[6] It is particularly useful for substrates where dehalogenation of aromatic halides might be a concern with Pd/C.[6]

  • Platinum(IV) Oxide (PtO₂): Known as Adams' catalyst, PtO₂ is a versatile hydrogenation catalyst that is pre-reduced in situ to form active platinum black.[5] It is effective for the reduction of a wide variety of functional groups, including nitroalkenes.[7]

Beyond these workhorses, other systems, including organocatalysts and those based on other transition metals like iron and rhodium, have been developed, often to achieve specific goals like enantioselectivity or reduction under different conditions (e.g., transfer hydrogenation).[8][9][10][11]

II. Comparative Performance of Heterogeneous Catalysts

To provide a clear comparison, the following table summarizes the performance of the three primary heterogeneous catalysts for the reduction of a representative aliphatic α,β-unsaturated nitroalkene. The data is illustrative and intended to highlight the relative strengths and weaknesses of each system.[5]

CatalystTypical Loading (mol%)Hydrogen PressureTemperatureSolventTypical Yield (%)SelectivityKey Considerations
Pd/C 1-51-50 atmRoom Temp.Ethanol, Methanol, Ethyl Acetate>90%HighHighly active; may cause hydrogenolysis of other sensitive groups (e.g., benzyl ethers, halides).[6]
Raney® Ni 5-20 (w/w)50-100 atmRoom to Elevated Temp.Ethanol85-95%HighLess prone to causing dehalogenation than Pd/C.[6] Requires higher pressures and catalyst loading. Pyrophoric nature requires careful handling.
PtO₂ 1-51-3 atmRoom Temp.Acetic Acid, Ethanol>90%HighVersatile and highly active at low pressure. Often used in acidic media like acetic acid which can be beneficial for some substrates.[5]

III. Mechanistic Insights

The catalytic reduction of a nitro group to an amine is a stepwise process involving the transfer of six hydrogen atoms. The generally accepted mechanism, often referred to as the Haber-Lukashevich pathway, proceeds through nitroso and hydroxylamine intermediates.[4][12]

The reaction initiates with the adsorption of the nitroalkene and hydrogen onto the catalyst surface. The nitro group is sequentially reduced, first to a nitroso intermediate, then to a hydroxylamine, and finally to the primary amine.[12] Concurrently, the carbon-carbon double bond is also hydrogenated.

G cluster_0 Reaction Pathway on Catalyst Surface Nitroalkene R-CH=CH-NO₂ Nitroso R-CH₂-CH₂-NO Nitroalkene->Nitroso +2H Hydroxylamine R-CH₂-CH₂-NHOH Nitroso->Hydroxylamine +2H Amine R-CH₂-CH₂-NH₂ Hydroxylamine->Amine +2H G A Setup B Inerting A->B Evacuate/Backfill with N₂ or Ar C Reagent Addition B->C Add Solvent, Substrate, Catalyst D Hydrogenation C->D Evacuate/Backfill with H₂ E Monitoring D->E Stir under H₂ atm. (balloon or Parr) E->D Incomplete F Workup E->F Complete G Isolation F->G Filter catalyst, remove solvent

Caption: Standard workflow for heterogeneous catalytic hydrogenation.

Protocol 1: Reduction using Palladium on Carbon (Pd/C)
  • Reaction Setup: To a heavy-walled hydrogenation flask, add 10% Pd/C (1-5 mol%).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (N₂ or Ar).

  • Reagent Addition: Under the inert atmosphere, add a solution of the 2-nitroethenamine derivative in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Hydrogenation: Connect the flask to a hydrogen source. Carefully evacuate the flask and backfill with hydrogen. Repeat this cycle 3-5 times. For low-pressure reactions, a hydrogen-filled balloon is sufficient. For higher pressures, a Parr shaker apparatus is required.

  • Reaction: Stir the mixture vigorously at room temperature under a positive pressure of hydrogen.

  • Monitoring: Monitor the reaction progress by TLC or GC/MS. The consumption of hydrogen can also be monitored on a pressure apparatus.

  • Workup: Once the reaction is complete, carefully purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst on the filter paper can be pyrophoric and should be quenched with water before disposal.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by chromatography or crystallization.

Protocol 2: Reduction using Raney® Nickel
  • Catalyst Preparation: In a hydrogenation flask, wash the commercial Raney® Nickel slurry (typically stored in water) several times with the reaction solvent (e.g., ethanol) to remove the water.

  • Reaction Setup: Under an inert atmosphere, add the washed Raney® Nickel (5-20% by weight relative to the substrate) to the flask, followed by the substrate dissolved in ethanol.

  • Hydrogenation: Secure the flask in a high-pressure hydrogenation apparatus (e.g., Parr shaker). Pressurize the vessel to the desired pressure (50-100 atm) with hydrogen.

  • Reaction: Stir the reaction at the desired temperature (room temperature to 50°C) until hydrogen uptake ceases.

  • Workup: After cooling and carefully venting the hydrogen, filter the catalyst through Celite®. The catalyst should be kept wet to prevent ignition.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the product.

Protocol 3: Reduction using Platinum(IV) Oxide (PtO₂)
  • Catalyst Activation: In a reaction flask, suspend PtO₂ (1-5 mol%) in the chosen solvent (often acetic acid or ethanol). [5]2. Hydrogenation Setup: Connect the flask to a hydrogen source, evacuate, and backfill with hydrogen. Stir the suspension under a hydrogen atmosphere. The catalyst will be reduced in situ from brown PtO₂ to a black precipitate of platinum metal.

  • Substrate Addition: Introduce the 2-nitroethenamine derivative to the activated catalyst mixture.

  • Reaction: Re-establish the hydrogen atmosphere and stir the reaction at room temperature.

  • Monitoring & Workup: Monitor the reaction by TLC or GC. Upon completion, purge with an inert gas and filter the platinum black through Celite®.

  • Isolation: If acetic acid was used as the solvent, it is typically removed under reduced pressure, and the residue is neutralized with a base before extraction and purification.

V. Conclusion and Recommendations

The catalytic reduction of 2-nitroethenamine derivatives is a highly effective method for producing valuable vicinal diamines. The choice of catalyst is a critical parameter that must be tailored to the specific substrate and desired outcome.

  • For general-purpose, high-efficiency reduction: Pd/C is typically the first choice due to its high activity under mild conditions. [6]* For substrates with sensitive functional groups (e.g., halides): Raney® Nickel offers a viable alternative, though it requires more forcing conditions and careful handling. [6]* For low-pressure hydrogenations and versatility: PtO₂ is an excellent option, demonstrating high activity and compatibility with various solvents, including acidic media. [5] It is imperative for researchers to perform small-scale optimization studies to determine the ideal catalyst and reaction conditions for their specific 2-nitroethenamine derivative to achieve optimal yield and selectivity.

References

  • A Comparative Study of Catalysts for the Hydrogenation of 3-Nitro-2-pentene. Benchchem.
  • Abedinifar, F., Larijani, B., & Mahdavi, M. (2022). Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). RSC Publishing.
  • Deng, Z., Padalino, M. A., Jan, J. E. L., Park, S., Danneman, M. W., & Johnston, J. N. (2025). Generality-Driven Catalyst Development: A Universal Catalyst for Enantioselective Nitroalkene Reduction. PMC.
  • N-Methyl-1-(methylthio)-2-nitroethenamine. CymitQuimica.
  • N-Methyl-1-(methylthio)-2-nitroethenamine 98 61832-41-5. MilliporeSigma.
  • Deng, Z., Padalino, M. A., Jan, J. E. L., Park, S., Danneman, M. W., & Johnston, J. N. (2024). Generality-Driven Catalyst Development: A Universal Catalyst for Enantioselective Nitroalkene Reduction. Organic Chemistry Portal.
  • Abedinifar, F., Larijani, B., & Mahdavi, M. (2022). Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). ResearchGate.
  • Abedinifar, F., Larijani, B., & Mahdavi, M. (2022). Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). PMC.
  • Abedinifar, F., Larijani, B., & Mahdavi, M. (2022). Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). PubMed.
  • Abedinifar, F., Larijani, B., & Mahdavi, M. (2022). Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular. SciSpace.
  • Green and High-Performance Magnetic Catalysts for the Toxicity-Catalytic Reduction of Nitroarene. Sciforum: Event management platform. (2024).
  • Heterogeneous 2D/2D MnO2/MXene catalyst for nitrate-to-ammonia electrochemical reduction and Zn-nitrate battery behavior. PMC. (2025).
  • Highly efficient and selective heterogeneous catalytic reduction of 2-nitroaniline by cerium oxide nanocatalyst under microwave irradiation. PubMed. (2022).
  • Nitroalkene reduction in deep eutectic solvents promoted by BH 3 NH 3. Beilstein Journals. (2021).
  • Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. PMC.
  • Nitro Reduction - Common Conditions.
  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review).
  • Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines.
  • Process for the reduction of nitro derivatives to amines. Google Patents. (2015).
  • Recent Advances in the Reduction of Nitro Compounds by Heterogenous Catalysts | Request PDF. ResearchGate.
  • Spennato, M., et al. (2017). Highly Selective Catalytic Reduction of Nitroarenes over Heterogeneous Transition Metal Catalysts: Nano. Semantic Scholar.
  • Reduction of nitro compounds. Wikipedia.
  • Magnetically Separable and Sustainable Nanostructured Catalysts for Heterogeneous Reduction of Nitroaromatics. MDPI. (2015).
  • Homogeneous reduction of nitrobenzene to aniline under CO/H 2 O, catalyzed by cis-[Rh(CO) 2 (amine) 2 ]PF 6 . The role of the amine effect. ResearchGate. (2025).
  • A Homogeneous Nickel Catalyst for Reductive Amination of γ‐Keto Acids using Hydrogen. (2024).

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Safety & Regulatory Compliance

Safety

Definitive Guide to the Proper Disposal of 2-Nitroethenamine

A Senior Application Scientist's Protocol for Safe Deactivation and Disposal This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of 2-nitroethenamine. As a reactive and potentia...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Protocol for Safe Deactivation and Disposal

This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of 2-nitroethenamine. As a reactive and potentially hazardous compound, it demands a disposal protocol grounded in a thorough understanding of its chemical nature. This document moves beyond simple collection, detailing a laboratory-scale chemical deactivation process to mitigate risks prior to final disposal. Our core directive is to transform the reactive waste into a more stable form, ensuring the safety of researchers and compliance with institutional and federal regulations.

PART 1: CORE DIRECTIVE - The Principle of In-Lab Deactivation

The disposal of 2-nitroethenamine is not merely a matter of waste collection; it is an active safety procedure. The compound's inherent reactivity, stemming from its nitro and enamine functional groups, classifies it as a hazardous material that should never be disposed of down the drain or in regular trash[1][2]. The primary objective of this protocol is to chemically neutralize these reactive moieties in a controlled laboratory setting. This deactivation process significantly reduces the risks of unforeseen reactions, energetic decomposition, or environmental toxicity during storage and transport. The final, treated solution, while less reactive, must still be collected and disposed of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) department[3][4].

PART 2: SCIENTIFIC INTEGRITY & LOGIC - A Self-Validating System

Expertise & Experience: Understanding the Hazard

The hazard profile of 2-nitroethenamine is dictated by two key structural features:

  • The Nitroalkene System : The powerful electron-withdrawing nature of the nitro group (-NO₂) makes the carbon-carbon double bond highly electrophilic. This renders the molecule susceptible to rapid, often exothermic, reactions with nucleophiles and classifies it as a reactive chemical[2]. Furthermore, nitro-containing compounds are a well-recognized class of energetic materials that require careful handling[5].

  • The Enamine Functional Group : Enamines are nucleophilic at the alpha-carbon and are readily hydrolyzed by aqueous acid back to their constituent carbonyl compound and amine[6]. This reactivity provides a predictable pathway for initiating the molecule's degradation in a controlled manner.

Our disposal strategy is therefore a two-stage chemical conversion designed to dismantle these reactive sites systematically.

Trustworthiness: A Protocol Built on Control

This protocol is designed as a self-validating system. Each step incorporates controls to manage reaction rates and confirm the process is proceeding as intended. Slow, controlled additions, temperature monitoring, and pH verification are integral to ensuring the deactivation is both complete and safe. By understanding the chemical principles, the researcher can execute the procedure with confidence, anticipating the reactions and managing them effectively.

Authoritative Grounding: Adherence to Safety Standards

The procedures outlined are synthesized from established principles of hazardous waste management and fundamental organic chemistry. All handling and disposal steps align with guidelines for reactive and toxic chemicals set forth by regulatory bodies and institutional safety manuals[2][7][8]. The chemical deactivation steps are based on well-documented reactions of nitroalkenes and enamines.

Laboratory-Scale Deactivation and Disposal Protocol

This protocol is intended for the treatment of small quantities (typically <5 g or <50 mL of solution) of 2-nitroethenamine waste generated during research.

Essential Quantitative & Safety Data
ParameterSpecificationRationale & Source
Personal Protective Equipment (PPE) Nitrile gloves, chemical splash goggles, face shield, flame-resistant lab coat.To protect against skin/eye irritation and potential splashes.[8][9]
Operational Environment Certified Chemical Fume HoodTo contain and exhaust any volatile compounds or reaction byproducts.[8]
Initial Waste Concentration Should not exceed 5% w/v in solution.Higher concentrations increase the risk of an uncontrolled exothermic reaction. Dilute if necessary.
Neutralization pH Range Final pH must be between 5.5 and 9.5.This range is generally considered safe for drain disposal of non-hazardous aqueous waste and is a standard target for neutralized hazardous waste.[7]
Reaction Temperature Maintain below 40 °C.To prevent runaway exothermic reactions, especially during the reduction step.
Experimental Workflow: Deactivation & Disposal

The logical flow of this procedure ensures that the most reactive functional group is addressed first, followed by a systematic neutralization of all hazardous characteristics before final packaging for disposal.

G cluster_prep Preparation cluster_deactivation Chemical Deactivation cluster_disposal Final Disposal Prep Don Appropriate PPE (Gloves, Goggles, Face Shield, Lab Coat) Setup Set up Reaction in Certified Chemical Fume Hood Prep->Setup Waste Characterize & Dilute 2-Nitroethenamine Waste (<5%) Hydrolysis Step 1: Acidic Hydrolysis (Slow addition to 1M HCl) Waste->Hydrolysis Controlled Conditions Reduction Step 2: Nitro Group Reduction (Portion-wise addition of reducing agent) Hydrolysis->Reduction Monitor Temperature Neutralize Step 3: pH Neutralization (Add NaHCO₃ to pH 5.5-9.5) Reduction->Neutralize Verify pH Containerize Transfer Treated Waste to Labeled Hazardous Waste Container Neutralize->Containerize Reaction Complete Label Label Container with All Constituents and 'Deactivated Waste' Containerize->Label EHS Store in Satellite Accumulation Area and Request EHS Pickup Label->EHS

Caption: Workflow for the safe deactivation and disposal of 2-nitroethenamine.

Step-by-Step Methodology

Required Reagents & Equipment:

  • 2-Nitroethenamine waste solution

  • 1 M Hydrochloric Acid (HCl)

  • Sodium Dithionite (Na₂S₂O₄) or Iron Powder (Fe)

  • Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

  • Stirring hotplate and magnetic stir bar

  • Ice bath

  • Large beaker (at least 10x the volume of the waste)

  • pH paper or pH meter

  • Designated hazardous waste container

Procedure:

  • Preparation and Setup:

    • Don all required PPE, including a face shield.[9]

    • Perform all subsequent steps in a certified chemical fume hood.[8]

    • Place the appropriately sized beaker in an ice bath on a stirring hotplate. Add a stir bar.

  • Step 1: Enamine Hydrolysis:

    • To the beaker, add a volume of 1 M HCl equivalent to approximately 5 times the volume of your waste solution. Begin stirring.

    • Using a pipette or dropping funnel, add the 2-nitroethenamine waste to the stirred HCl solution slowly and dropwise .

    • The enamine will hydrolyze to nitroacetaldehyde and the corresponding ammonium salt. Stir the mixture for 30 minutes after addition is complete to ensure full hydrolysis.

  • Step 2: Nitro Group Reduction:

    • While maintaining cooling with the ice bath, begin adding a reducing agent in small portions. A total of ~3 molar equivalents relative to the initial amount of 2-nitroethenamine is recommended.

      • Using Sodium Dithionite: Add solid Na₂S₂O₄ slowly over 30-60 minutes. Be aware that this can release SO₂ gas.

      • Using Iron Powder: Add fine iron powder slowly. The reaction may be slower but is generally effective.

    • CAUSALITY: This step reduces the toxic and energetic nitro group to a more stable amino group. Slow, portion-wise addition is critical to control the exothermic reaction and prevent a dangerous temperature increase.[10]

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least 2 hours (or overnight for iron powder) to ensure the reduction is complete.

  • Step 3: Final Neutralization:

    • Slowly and carefully add sodium bicarbonate or sodium carbonate to the solution in small portions to neutralize the excess acid. Be prepared for vigorous gas (CO₂) evolution.

    • Continuously monitor the pH using pH paper or a calibrated meter. Continue adding base until the pH is stable between 5.5 and 9.5.[7]

  • Step 4: Waste Collection and Disposal:

    • Transfer the final, neutralized solution to a designated hazardous waste container. Ensure the container is compatible with an aqueous saline solution.[4][11]

    • Complete a hazardous waste label, clearly listing all components of the final mixture (e.g., "Deactivated 2-nitroethenamine waste, water, sodium chloride, sodium sulfate, amino-derivatives"). Do not list only the original chemical name.[3]

    • Seal the container and store it in your laboratory's designated Satellite Accumulation Area.

    • Contact your institution's EHS department to schedule a hazardous waste pickup.[12]

References

  • PubChem. 2-Nitroethenamine. National Institutes of Health. Available at: [Link]

  • PubChem. N-Methyl-1-(methylthio)-2-nitroethenamine. National Institutes of Health. Available at: [Link]

  • U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Available at: [Link]

  • Northwestern University. Laboratory Safety Guide. Available at: [Link]

  • Scribd. Lab Safety Protocols. Available at: [Link]

  • American Association of Chemistry Teachers. Waste Lab Chemical Disposal Guidance. Available at: [Link]

  • Missouri S&T Environmental Health and Safety. Chemical Safety. Available at: [Link]

  • Massachusetts Institute of Technology. SAFETY - MIT. Available at: [Link]

  • University of Pennsylvania EHRS. Disposal of Highly Reactive Reagents. Available at: [Link]

  • American Association of Chemistry Teachers. Managing Chemical Wastes in the High School Lab. Available at: [Link]

  • National Institutes of Health. NIH Waste Disposal Guide 2022. Available at: [Link]

  • Collect and Recycle. Amine Disposal For Businesses. Available at: [Link]

  • Northwestern University Research Safety. Hazardous Waste Disposal Guide. Available at: [Link]

  • ACS Publications. CO2 Deactivation of Supported Amines: Does the Nature of Amine Matter? Langmuir. Available at: [Link]

  • PubMed. Safe disposal of carcinogenic nitrosamines. National Institutes of Health. Available at: [Link]

  • Google Patents.Process for removing organic amines and acids from a wastewater stream from an mda or pmda manufacturing facility.
  • Agency for Toxic Substances and Disease Registry (ATSDR). Nitrobenzene - ToxFAQs™. Available at: [Link]

  • Northwestern University. Hazardous Waste Disposal Guide. Available at: [Link]

  • Struers SDS Service. SAFETY DATA SHEET. Available at: [Link]

  • Michigan Technological University. Hazardous Waste Disposal Procedures. Available at: [Link]

  • Master Organic Chemistry. Enamines. Available at: [Link]

  • University of Wisconsin-Madison. Appendix A Disposal Procedures by Chemical. Available at: [Link]

  • Google Patents.A neutralizing amine formulation and process of preparation thereof.
  • PMC. Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity. National Institutes of Health. Available at: [Link]

  • YouTube. Neutralization Reactions. Available at: [Link]

  • Creative Biolabs. Neutralization Protocol & Troubleshooting. Available at: [Link]

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Handling

Personal protective equipment for handling 2-Nitroethenamine

As a Senior Application Scientist, I approach laboratory safety and chemical logistics not as a rigid checklist of arbitrary rules, but as an exercise in applied physical chemistry. To handle 2-Nitroethenamine and its de...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety and chemical logistics not as a rigid checklist of arbitrary rules, but as an exercise in applied physical chemistry. To handle 2-Nitroethenamine and its derivatives safely, we must first understand their molecular behavior.

This guide provides the essential procedural, safety, and logistical framework for handling 2-Nitroethenamine, ensuring that your laboratory operations are both scientifically rigorous and uncompromisingly safe.

Mechanistic Toxicology: Understanding the Hazard

2-Nitroethenamine (CAS 29270-77-7)[1] and its substituted derivatives—such as N-Methyl-1-(methylthio)-2-nitroethenamine (CAS 61832-41-5)[2] and N,N-Dimethyl-2-nitroethenamine (CAS 1190-92-7)[3]—are highly versatile building blocks used in the synthesis of fused heterocycles and pharmaceutical active ingredients[4]. However, their utility stems from the exact chemical property that makes them hazardous: they are potent electrophiles.

The Causality of Toxicity: The electron-withdrawing nitro group strongly polarizes the adjacent alkene, transforming it into an aggressive Michael acceptor. Upon biological exposure, this moiety rapidly forms covalent adducts with nucleophilic residues (primarily sulfhydryl -SH and amine -NH2 groups) on epidermal and respiratory proteins. This haptenation process triggers immune system activation, which is the direct mechanistic cause of the severe skin sensitization (H317), respiratory tract irritation (H335), and ocular damage (H318) observed upon exposure[5][6].

Toxicity A 2-Nitroethenamine (Electrophilic Nitroalkene) C Covalent Adduct Formation (Michael Addition) A->C Exposure B Skin/Respiratory Proteins (Nucleophilic -SH, -NH2) B->C Binding D Immune System Activation C->D Haptenation E Sensitization & Irritation (H315, H317, H335) D->E Clinical Manifestation

Figure 1: Mechanistic pathway of 2-Nitroethenamine toxicity via Michael addition and haptenation.

Hazard Classification & Quantitative Profile

To design an effective safety protocol, we must benchmark the physicochemical and toxicological metrics of the 2-nitroethenamine class. Below is the quantitative data summarizing the primary hazards[1][5][6].

Table 1: Hazard Profile of 2-Nitroethenamine & Key Derivatives

ChemicalCAS NumberGHS Hazard CodesKey Quantitative Data
2-Nitroethenamine 29270-77-7H315, H319, H335MW: 88.07 g/mol , TPSA: 71.8 Ų[1]
N-Methyl-1-(methylthio)-2-nitroethenamine 61832-41-5H315, H318, H319, H335MW: 148.19 g/mol , MP: 112-118 °C[5]
N,N-Dimethyl-2-nitroethenamine 1190-92-7H302, H315, H317, H318MW: 116.12 g/mol , TPSA: 49.1 Ų[6][7]

Mandatory Personal Protective Equipment (PPE) Architecture

Every piece of PPE chosen for handling 2-nitroethenamine is a deliberate countermeasure against its electrophilic reactivity and physical state (combustible solid).

Table 2: PPE Specifications & Causality

PPE CategorySpecificationJustification (Causality)
Respiratory N95 or P100 Particulate RespiratorPrevents inhalation of combustible solid dust; directly mitigates STOT SE 3 (H335) respiratory tract irritation[5].
Hand Protection Double Nitrile Gloves (≥0.11 mm)Prevents dermal haptenation and subsequent Type IV hypersensitivity (H317) and skin corrosion/irritation (H315)[6][8].
Eye Protection Tight-fitting Chemical GogglesPrevents severe ocular damage (H318) and serious eye irritation (H319) from airborne reactive particulates[8][9].
Body Protection Flame-retardant Lab CoatMitigates risks associated with WGK 3 (Combustible Solids) classification and prevents systemic skin contact.

Experimental Protocol: Safe Handling & Reaction Execution

This protocol provides a self-validating system for the transfer and reaction of 2-nitroethenamine derivatives, minimizing aerosolization and dermal contact.

  • Step 1: Environmental Preparation

    • Action: Conduct all operations inside a hard-ducted chemical fume hood with a face velocity of 80–100 fpm.

    • Causality: 2-Nitroethenamines are fine powders that easily aerosolize. A strong, continuous draft ensures that any generated dust is immediately pulled away from the operator's breathing zone.

  • Step 2: Weighing and Transfer

    • Action: Use anti-static weighing boats and grounded metal spatulas. Do not use plastic spatulas that generate static charge.

    • Causality: These compounds are classified as combustible solids. Static discharge can ignite fine organic dust clouds. Grounded tools eliminate the ignition source.

  • Step 3: Reaction Setup (Closed System)

    • Action: Transfer the weighed solid into a round-bottom flask and immediately seal it with a septum. Purge the vessel with inert gas (Nitrogen or Argon) before introducing solvents via syringe.

    • Causality: Solvating the solid inside a closed, inert environment prevents the escape of toxic vapors during exothermic dissolution and prevents the oxidative degradation of the nitroalkene intermediate.

  • Step 4: Decontamination and Quenching

    • Action: After the reaction, rinse all spatulas, weighing boats, and glassware with a 1M Sodium Hydroxide (NaOH) solution before standard washing.

    • Causality: The alkaline environment drives the hydrolysis and polymerization of any residual nitroalkene, destroying the Michael acceptor pharmacophore and rendering the waste non-sensitizing prior to disposal.

Workflow S1 1. PPE Donning (N95/P100, Nitrile, Goggles) S2 2. Engineering Controls (Fume Hood / Glove Box) S1->S2 S3 3. Weighing & Transfer (Anti-static tools) S2->S3 S4 4. Reaction Execution (Closed System) S3->S4 S5 5. Decontamination (Alkaline Wash / Quench) S4->S5

Figure 2: Sequential operational workflow for the safe handling and quenching of nitroalkenes.

Spill & Disposal Plan

A localized spill of 2-Nitroethenamine requires immediate, calculated action to prevent aerosolization and dermal exposure.

  • Immediate Response: If a spill occurs outside the fume hood, evacuate the immediate area. Don a P100 respirator and double nitrile gloves before re-entering[9].

  • Containment: Do NOT sweep the dry powder. Causality: Dry sweeping aerosolizes the reactive dust. Instead, gently cover the spill with damp, absorbent paper towels (using water or a mild alkaline solution).

  • Collection: Carefully scoop the damp towels and residual solid into a high-density polyethylene (HDPE) hazardous waste container.

  • Surface Decontamination: Wash the spill surface with 1M NaOH, followed by copious amounts of water, to hydrolyze any microscopic chemical residue.

  • Disposal: Label the container as "Hazardous Organic Solid Waste - Combustible / Sensitizer" and dispose of it via an EPA-certified hazardous waste contractor[8].

References

  • National Center for Biotechnology Information. "2-Nitroethenamine | C2H4N2O2 | CID 53964803." PubChem. Available at: [Link]

  • National Center for Biotechnology Information. "N-Methyl-1-(methylthio)-2-nitroethenamine | C4H8N2O2S | CID 3035401." PubChem. Available at: [Link]

  • National Center for Biotechnology Information. "N,N-Dimethyl-2-nitroethenamine | C4H8N2O2 | CID 637928." PubChem. Available at: [Link]

  • Abedinifar, F., Larijani, B., & Mahdavi, M. "Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity." RSC Advances, 2022, 12, 30436. Available at: [Link]

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